molecular formula C11H17BrClN B1379722 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride CAS No. 1803593-70-5

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride

Número de catálogo: B1379722
Número CAS: 1803593-70-5
Peso molecular: 278.61 g/mol
Clave InChI: FMOHRFHYTBYOAN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride (CAS 1803593-70-5) is a brominated aromatic amine compound with the molecular formula C 11 H 17 BrClN and a molecular weight of 278.62 g/mol . This chemical features a branched aliphatic chain with a tertiary amine and a 4-bromophenyl substituent, a structure that is frequently explored in medicinal chemistry for its potential interactions with the central nervous system . The bromine atom on the phenyl ring serves as a versatile handle for further synthetic modification, enabling its use as a key intermediate in the synthesis of more complex molecules via cross-coupling reactions, such as the Suzuki-Miyaura reaction, to create biaryl derivatives . As a hydrochloride salt, the compound offers improved stability and solubility profiles compared to the free base, which is beneficial for pharmacological and toxicological studies . This product is intended for research purposes only, specifically for use as a reference standard or a building block in the development of novel bioactive molecules. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers are advised to handle this compound with appropriate safety precautions, including wearing protective gloves, eye protection, and clothing, and to ensure all waste is disposed of by professional methods to avoid environmental contamination . For long-term stability, it is recommended to store the product under an inert atmosphere at -20°C .

Propiedades

IUPAC Name

2-(4-bromophenyl)-3-methylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-8(2)11(3,13)9-4-6-10(12)7-5-9;/h4-8H,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOHRFHYTBYOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Technical Guide: Physical Properties and Characterization of 2-(4-Bromophenyl)-3-methylbutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride (CAS: 1803593-70-5) is a highly specialized, sterically hindered building block utilized in advanced medicinal chemistry and drug development. Characterized by an α,α -disubstituted phenethylamine scaffold, this compound presents unique physicochemical properties. This whitepaper provides a rigorous breakdown of its structural implications, physical properties, and self-validating analytical protocols designed for researchers and drug development professionals.

Structural and Chemical Profiling

The Impact of Steric Hindrance

The molecular architecture of this compound features a chiral α -carbon (C2) that is fully substituted, bonded to a methyl group, an isopropyl group, a 4-bromophenyl ring, and a primary amine. This extreme steric bulk significantly impedes the approach of electrophiles, modulating the amine's nucleophilicity and basicity compared to unhindered primary amines [1].

Causality in Drug Design: While this steric hindrance requires more aggressive conditions for synthetic coupling reactions, it is strategically exploited in pharmacology. The bulky substituents shield the amine from enzymatic degradation (e.g., by monoamine oxidases), thereby enhancing the pharmacokinetic stability and half-life of the resulting therapeutic agents [2].

Rationale for the Hydrochloride Salt Form

The free base form of this compound (CAS: 1157558-68-3) is highly lipophilic and prone to oxidative degradation. Conversion to the hydrochloride salt yields a stable, crystalline solid.

Causality in Formulation: The ionic forces within the salt lattice improve overall chemical stability and prevent amine oxidation. Furthermore, the protonated amine significantly enhances aqueous solubility, which is a critical parameter for both long-term storage and biological assay formulation[3].

Physical and Chemical Properties

The following table summarizes the quantitative and predictive physical properties of the hydrochloride salt to aid in formulation and handling.

PropertyValue / Description
Chemical Name 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride
CAS Number 1803593-70-5 (HCl Salt) / 1157558-68-3 (Free Base)
Molecular Formula C₁₁H₁₆BrN • HCl
Molecular Weight 278.61 g/mol
Appearance White to off-white crystalline solid
Solubility Profile Soluble in DMSO, Methanol; Moderately soluble in aqueous buffers (pH < 6)
Storage Conditions 2-8°C, desiccated, protected from light and moisture

Analytical Characterization Protocols

To ensure scientific integrity before utilizing the compound in synthetic or biological workflows, a dual-method validation system (LC-MS and NMR) must be employed. This creates a self-validating loop where mass and structural connectivity independently confirm batch purity.

Step-by-Step ¹H-NMR Protocol
  • Solvent Selection: Dissolve 5–10 mg of the compound in 0.6 mL of DMSO- d6​ or CD₃OD. Note: Avoid CDCl₃ as the highly polar HCl salt lattice exhibits poor solubility in non-polar halogenated solvents.

  • Spectral Acquisition: Acquire spectra at 400 MHz or higher to ensure adequate resolution of complex multiplets.

  • Diagnostic Peak Validation (Causality):

    • Aromatic Region: Identify the para-substituted AA'BB' system around 7.2–7.5 ppm, integrating for 4 protons (confirming the 4-bromophenyl group).

    • Diastereotopic Methyls (Critical): The isopropyl group (-CH(CH₃)₂) is adjacent to a chiral center (the α -carbon). Consequently, the two methyl groups of the isopropyl moiety are diastereotopic. They will appear as two distinct doublets (or a complex multiplet) rather than a single doublet. Observing this validates the intact, sterically crowded branched structure.

    • α -Methyl: Look for a distinct singlet integrating for 3 protons.

Step-by-Step LC-MS Protocol
  • Chromatography: Use a C18 Reverse-phase column.

  • Mobile Phase: Gradient of Water/Acetonitrile supplemented with 0.1% Formic Acid (to ensure the amine remains protonated for optimal flight).

  • Ionization: Electrospray Ionization in positive mode (ESI+).

  • Mass Validation (Causality): The free base has a monoisotopic mass of ~241.05 Da. You must observe the [M+H]⁺ peaks at m/z 242 and 244 in a strict 1:1 ratio. This isotopic doublet is caused by the naturally occurring ⁷⁹Br and ⁸¹Br isotopes and definitively validates the presence of the bromine atom.

Experimental Workflows & Handling

Solubilization Protocol for In Vitro Assays

When transitioning from the solid state to biological screening, improper solubilization can lead to precipitation and false-negative assay results.

  • Primary Stock Generation: Weigh the required amount of the HCl salt and dissolve it in 100% molecular-biology grade DMSO to create a 10 mM stock.

    • Causality: DMSO efficiently disrupts the crystalline salt lattice while simultaneously solvating the highly lipophilic bromophenyl core, preventing micelle formation.

  • Aqueous Dilution: Dilute the DMSO stock into the target aqueous assay buffer (e.g., PBS or HEPES) dropwise while under constant vortexing. Ensure the final DMSO concentration remains 1% to prevent solvent-induced cytotoxicity in cell-based assays.

  • pH Monitoring: The dissociation of the hydrochloride salt may slightly lower the pH of unbuffered solutions. Verify and adjust the final solution pH to 7.2–7.4 using 0.1 M NaOH if necessary.

Visualization: Analytical and Solubilization Workflow

The following diagram maps the critical path from solid-state storage through quality control and final application, ensuring a standardized handling procedure.

G A 2-(4-Bromophenyl)-3-methylbutan-2-amine HCl (Solid State) B Quality Control (LC-MS / 1H-NMR) A->B Batch Verification F Long-term Storage (Dessicator, 2-8°C) A->F Unused Stock C Freebasing (Optional) (Alkaline Extraction) B->C For Synthesis D Solubilization (DMSO / Aqueous Buffer) B->D For Bioassays E In Vitro / Synthetic Application C->E Coupling Reactions D->E Biological Screening

Analytical validation, solubilization, and storage workflow for the hydrochloride salt.

References

  • Steric hindrance - Organic Chemistry II.Fiveable.
  • Navigating Steric Hindrance: A Comparative Guide to the Reactivity of Bulky Amines.Benchchem.
  • Pharmaceutical Salts Optimization of Solubility or Even More?American Pharmaceutical Review.

An In-depth Technical Guide to 2-(4-Bromophenyl)-3-methylbutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is a primary amine salt with the chemical formula C11H17BrClN.[1] Its structure features a central quaternary carbon bonded to a 4-bromophenyl group, a tert-butyl group, and an amino group. This molecule holds potential as a building block in medicinal chemistry and drug discovery due to the presence of the pharmacologically relevant 4-bromophenyl moiety and a sterically hindered amine. The hydrochloride salt form generally confers increased water solubility and crystallinity, which is advantageous for handling and formulation.

This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route based on established chemical principles, and a detailed analysis of its expected spectroscopic characteristics for proper identification and characterization.

Chemical Properties
PropertyValueSource
CAS Number 1803593-70-5[2]
Molecular Formula C11H17BrClN[1]
Molecular Weight 278.61 g/mol [1]
Appearance Expected to be a crystalline powder[3]
Solubility Expected to be soluble in water[3]

Proposed Synthesis: The Ritter Reaction

A robust and well-established method for the synthesis of sterically hindered amines, such as 2-(4-Bromophenyl)-3-methylbutan-2-amine, is the Ritter reaction.[4][5] This reaction introduces an amino functionality at a tertiary carbon atom by reacting a suitable precursor with a nitrile in the presence of a strong acid.[4][6]

The proposed synthetic pathway begins with the commercially available 2-(4-bromophenyl)-3-methylbutan-2-ol. This tertiary alcohol, upon treatment with a strong acid like sulfuric acid, will generate a stable tertiary carbocation. This carbocation is then trapped by a nitrile, such as chloroacetonitrile, to form a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields an N-chloroacetyl-tert-alkylamine (a chloroacetamide). The final step involves the cleavage of the chloroacetyl protecting group to afford the desired primary amine, which can then be converted to its hydrochloride salt. Chloroacetonitrile is a practical alternative to the highly toxic hydrogen cyanide often used in traditional Ritter reactions.[6][7]

Synthetic Workflow Diagram

Synthetic_Pathway Proposed Synthesis of 2-(4-Bromophenyl)-3-methylbutan-2-amine HCl Start 2-(4-Bromophenyl)-3-methylbutan-2-ol Intermediate N-(1-(4-Bromophenyl)-2-methyl-1-methylpropyl)chloroacetamide Start->Intermediate 1. Chloroacetonitrile (ClCH2CN) 2. Acetic Acid / H2SO4 Product_Base 2-(4-Bromophenyl)-3-methylbutan-2-amine Intermediate->Product_Base Thiourea, Ethanol, Acetic Acid (Reflux) Final_Product 2-(4-Bromophenyl)-3-methylbutan-2-amine HCl Product_Base->Final_Product HCl in Ether

Caption: Proposed synthetic pathway for 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride.

Experimental Protocol

Step 1: Synthesis of N-(1-(4-Bromophenyl)-2-methyl-1-methylpropyl)chloroacetamide

  • To a solution of 2-(4-bromophenyl)-3-methylbutan-2-ol (1 equivalent) and chloroacetonitrile (2 equivalents) in acetic acid, cool the mixture to 0-5 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount) while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetamide.

  • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of 2-(4-Bromophenyl)-3-methylbutan-2-amine

  • Dissolve the purified N-(1-(4-Bromophenyl)-2-methyl-1-methylpropyl)chloroacetamide (1 equivalent) and thiourea (1.2 equivalents) in a 5:1 mixture of ethanol and acetic acid.[7]

  • Reflux the mixture for 10-12 hours, monitoring the reaction progress by TLC.[6]

  • After completion, cool the reaction mixture and add water.

  • Make the solution alkaline by adding 20% aqueous sodium hydroxide.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 2-(4-bromophenyl)-3-methylbutan-2-amine in a minimal amount of diethyl ether.

  • Slowly add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride as a crystalline solid.

Structural Elucidation and Spectroscopic Analysis

The structural identity and purity of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride can be confirmed through a combination of spectroscopic techniques. Below are the predicted data based on its chemical structure and analysis of similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the tert-butyl protons, and the amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 8.5Broad singlet3H-NH3+
~7.5 - 7.6Doublet2HAromatic protons ortho to the bromine
~7.3 - 7.4Doublet2HAromatic protons ortho to the C-N carbon
~1.0 - 1.2Singlet9Htert-Butyl (-C(CH3)3) protons
~1.6 - 1.8Singlet3HMethyl (-CH3) protons on the quaternary carbon
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~140 - 145Aromatic C-N
~131 - 133Aromatic C-H
~128 - 130Aromatic C-H
~121 - 123Aromatic C-Br
~60 - 65Quaternary C-N
~35 - 40Quaternary C of tert-butyl
~25 - 30Methyl carbons of tert-butyl
~22 - 27Methyl carbon on the quaternary center
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. The hydrochloride salt of a primary amine will exhibit characteristic broad absorptions due to the ammonium group.[8]

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 2800Strong, BroadN-H stretching of the -NH3+ group
~3050MediumAromatic C-H stretching
~2960StrongAliphatic C-H stretching (tert-butyl and methyl)
1620 - 1560MediumNH3+ deformation vibrations
~1480StrongAromatic C=C stretching
~1010StrongC-N stretching
~820StrongC-H out-of-plane bending (para-disubstituted benzene)
~1070StrongC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free amine after the loss of HCl. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

m/zAssignment
[M+H]⁺ (for C11H16BrN)Molecular ion peak of the free amine
[M+H+2]⁺Isotope peak due to ⁸¹Br
[M+H - C4H9]⁺Loss of the tert-butyl group

Safety and Handling

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled.[2] It is also a skin and eye irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[9] All manipulations should be carried out in a well-ventilated fume hood.

References

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.
  • Fujita, T., et al. (2016). Ritter-type amination of C–H bonds at tertiary carbon centers using iodic acid as an oxidant. Organic & Biomolecular Chemistry, 14(38), 9037-9041.
  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.
  • Wikipedia contributors. (2023). Ritter reaction. In Wikipedia, The Free Encyclopedia.
  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.
  • Wiley-VCH. (n.d.).
  • ChemBK. (2024, April 9). 4-Bromo Benzylamine HCl.
  • Royal Society of Chemistry. (n.d.).
  • NextSDS. (n.d.). 2-(4-bromophenyl)
  • Sigma-Aldrich. (n.d.). 4-Bromobenzylamine hydrochloride.
  • Sapphire Bioscience. (n.d.). 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

Sources

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride molecular weight.

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride

Executive Summary: This guide provides a comprehensive analysis of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride, focusing on the determination, verification, and practical application of its molecular weight. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple statement of value to explore the theoretical calculations and experimental methodologies that validate this crucial physicochemical property. We will delve into the compound's core identifiers, the principles of its molecular weight determination via mass spectrometry and titration, and the significance of this parameter in ensuring experimental accuracy and reproducibility.

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is a substituted amine salt with potential applications as an intermediate in organic synthesis and pharmaceutical research. As with any chemical entity in a research and development setting, a precise understanding of its fundamental properties is paramount. The molecular weight is not merely a number; it is the bedrock upon which quantitative chemical science is built. It governs stoichiometric relationships, dictates the preparation of solutions with precise molarities, and is essential for the interpretation of various analytical data. This guide serves as a senior-level resource, elucidating the causality behind the determination and application of this key parameter.

Compound Identification and Core Physicochemical Properties

Accurate identification is the first step in any rigorous scientific investigation. The primary identifiers and properties of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride are summarized below.

Chemical Structure

The molecular structure provides the fundamental blueprint from which the molecular weight is derived.

Caption: Chemical structure of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride.

Physicochemical Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueSource(s)
Chemical Name 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride[1][2]
CAS Number 1803593-70-5[1][2]
Molecular Formula C₁₁H₁₇BrClN[2]
Molecular Weight 278.61 g/mol [2]

In-Depth Analysis of Molecular Weight

The molecular weight of 278.61 g/mol is a cornerstone for all quantitative work involving this compound. This section details its derivation and the methodologies for its empirical validation.

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of each atom present in the molecular formula (C₁₁H₁₇BrClN). This calculation is based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC).

  • Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol

  • Hydrogen (H): 17 atoms × 1.008 g/mol = 17.136 g/mol

  • Bromine (Br): 1 atom × 79.904 g/mol = 79.904 g/mol

  • Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Total Molecular Weight: 132.121 + 17.136 + 79.904 + 35.453 + 14.007 = 278.621 g/mol

The minor difference between this calculated value and the reported value of 278.61 g/mol is due to rounding of atomic weights. For high-precision work, monoisotopic mass is often used, especially in mass spectrometry.

Experimental Verification Methodologies

While theoretical calculation provides a precise value, experimental verification is crucial to confirm the identity and purity of a synthesized compound. This acts as a self-validating system for any research protocol.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the preferred method.

Principle of Verification: The compound, being a salt, will dissociate in solution. The ESI source will ionize the free base, 2-(4-Bromophenyl)-3-methylbutan-2-amine, by protonation. The instrument will therefore detect the cationic species [M+H]⁺, where 'M' is the free base.

  • Molecular Weight of Free Base (C₁₁H₁₆BrN): 242.159 g/mol .[3]

  • Expected m/z of [M+H]⁺: 242.159 + 1.008 (proton) = 243.167

  • High-Resolution MS: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can confirm the elemental composition by providing a highly accurate mass measurement, which can distinguish the compound from others with the same nominal mass.

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 MS Analysis (ESI+) cluster_2 Data Analysis prep1 Dissolve sample in suitable solvent (e.g., Methanol/Water) prep2 Dilute to low concentration (~1-10 µg/mL) prep1->prep2 ms1 Infuse sample into ESI source prep2->ms1 ms2 Generate protonated [M+H]+ ions ms1->ms2 ms3 Separate ions by m/z in mass analyzer ms2->ms3 ms4 Detect ions ms3->ms4 da1 Identify peak corresponding to expected m/z (243.17) ms4->da1 da2 Confirm isotopic pattern for Bromine (¹⁹Br/⁸¹Br ≈ 1:1) da1->da2 da3 Validate molecular formula with high-resolution data da2->da3 end Identity & Purity Confirmed da3->end Confirmation of Free Base MW

Caption: Workflow for molecular weight verification using Electrospray Ionization Mass Spectrometry.

For amine salts, a classic acid-base titration can be used to determine the equivalent weight, which serves as an excellent method for assessing purity and indirectly confirming molecular weight.[4]

Principle of Verification: The amine hydrochloride is the salt of a weak base and a strong acid. It can be titrated with a standardized strong base (e.g., NaOH). The endpoint, detected potentiometrically, corresponds to the neutralization of the acidic proton of the ammonium salt. The equivalent weight is the mass of the compound that reacts with one equivalent of the base. For a monobasic salt like this one, the equivalent weight is equal to the molecular weight.

Protocol for Titration:

  • Standardization: Accurately standardize a ~0.1 M NaOH solution using a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh a sample of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride (e.g., 150-200 mg) and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).

  • Titration: Immerse a calibrated pH electrode into the solution and titrate with the standardized NaOH solution, recording the pH after each addition of titrant.

  • Endpoint Determination: Plot the pH versus the volume of NaOH added (or the first/second derivative of the curve) to determine the equivalence point volume (V_eq).

  • Calculation:

    • Moles of NaOH = Molarity_NaOH × V_eq

    • Equivalent Weight = Mass_sample / Moles_NaOH

    • The calculated equivalent weight should be very close to the theoretical molecular weight of 278.61 g/mol , confirming the identity and purity of the sample.[5]

Practical Applications of Molecular Weight in Research

A validated molecular weight is critical for the following research applications:

  • Molar Solution Preparation: To create a 10 mM solution, a researcher must dissolve 2.786 mg of the compound in 1 mL of solvent. An inaccurate molecular weight would lead to systematic errors in all subsequent experiments using this solution.

  • Stoichiometric Calculations: When using this compound as a reactant, the molecular weight is essential for calculating the required mass to achieve a specific molar ratio relative to other reactants, ensuring optimal reaction yield and purity.

  • -Quantitative Analysis: In techniques like Quantitative NMR (qNMR) or HPLC with a standard curve, the molecular weight is used to convert known masses into molar concentrations, which is fundamental for accurate quantification.

Associated Safety and Handling Information

Regulatory information indicates that 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is classified with several hazards.[1] Researchers should consult the full Safety Data Sheet (SDS) before handling.

  • Acute Toxicity (Oral, Dermal, Inhalation): H302 + H312 + H332 - Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: H315 - Causes skin irritation.

  • Eye Irritation: H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): H336 - May cause drowsiness or dizziness.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be used at all times, and work should be conducted in a well-ventilated fume hood.

Conclusion

The molecular weight of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is a fundamental constant, determined to be 278.61 g/mol .[2] This value, derived from its molecular formula C₁₁H₁₇BrClN, is not only a theoretical construct but is also verifiable through robust analytical techniques such as mass spectrometry and potentiometric titration. For the research scientist, this value is indispensable for ensuring the accuracy, reproducibility, and integrity of experimental work, from basic solution preparation to complex chemical synthesis and quantitative analysis.

References

  • NextSDS. (n.d.). 2-(4-bromophenyl)-3-methylbutan-2-amine hydrochloride — Chemical Substance Information.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 1268146-30-0 | 4-(4-Bromophenyl)-2-methylbutan-2-amine.
  • Selig, W. S. (1987). DETERMINATION OF EQUIVALENT WEIGHT OF AMINES. OSTI.GOV. Retrieved from [Link]

  • Scribd. (n.d.). Amine Titration Method and Analysis. Retrieved from [Link]

Sources

Spectroscopic and Structural Elucidation of 2-(4-Bromophenyl)-3-methylbutan-2-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of direct experimental spectra in the public domain, this guide synthesizes data from structurally related molecules and established spectroscopic principles to present a robust, predictive analysis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structural characterization of this and similar small molecules.

Introduction: The Imperative of Spectroscopic Characterization

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific integrity and regulatory compliance. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools in this endeavor. 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride (CAS Number: 1803593-70-5; Molecular Formula: C₁₁H₁₇BrClN) is a substituted aminobutane derivative with potential applications in medicinal chemistry.[1][2] Its structural confirmation is paramount for understanding its chemical properties, reactivity, and potential biological activity. This guide will provide a detailed, predictive overview of its key spectroscopic signatures.

Molecular Structure and Key Features

A thorough understanding of the molecular structure is a prerequisite for interpreting spectroscopic data. The structure of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is characterized by a tertiary carbon attached to a 4-bromophenyl group, a methyl group, an isopropyl group, and an amine group, which is protonated to form the hydrochloride salt.

Figure 1: Chemical structure of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other hydrogen atoms, and relative numbers. The predicted ¹H NMR spectrum of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) would exhibit the following key signals:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~7.6Doublet2HAr-H (ortho to Br)Aromatic protons ortho to the bromine atom are deshielded and expected to appear as a doublet due to coupling with the meta protons.
~7.4Doublet2HAr-H (meta to Br)Aromatic protons meta to the bromine are slightly more shielded than the ortho protons and will also appear as a doublet.
~3.0-3.5Broad Singlet3H-NH₃The protons of the ammonium group are acidic and often exchange with residual water in the solvent, leading to a broad signal. Its chemical shift is concentration and solvent dependent.
~2.2Multiplet1H-CH -(CH₃)₂This methine proton is coupled to the six equivalent protons of the two methyl groups, resulting in a multiplet (septet).
~1.6Singlet3H-C-CH₃ The methyl group attached to the quaternary carbon is a singlet as it has no adjacent protons to couple with.
~0.9Doublet6H-CH-(CH₃ )₂The two methyl groups of the isopropyl moiety are equivalent and are split into a doublet by the adjacent methine proton.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry NMR tube.

  • Instrument Setup: The NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is recommended.

    • Acquisition Time (aq): At least 3-4 seconds to ensure good resolution.

  • Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~145Quaternary Ar-C -C(NH₃⁺)The aromatic carbon attached to the aliphatic chain is expected to be downfield.
~132Ar-C H (ortho to Br)Aromatic carbons ortho to the bromine.
~129Ar-C H (meta to Br)Aromatic carbons meta to the bromine.
~122Quaternary Ar-C -BrThe carbon atom directly bonded to bromine is significantly deshielded. Similar shifts are observed in other brominated aromatic compounds.[3]
~60Quaternary C -NH₃⁺The quaternary carbon attached to the ammonium group will be significantly downfield due to the electron-withdrawing effect of the nitrogen.
~35-C H-(CH₃)₂The methine carbon of the isopropyl group.
~25-C-C H₃The methyl carbon attached to the quaternary center.
~17-CH-(C H₃)₂The equivalent methyl carbons of the isopropyl group.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR, as ¹³C NMR is less sensitive and requires a more concentrated sample.

  • Instrument Setup: The spectrum should be acquired on the same spectrometer as the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low sensitivity of the ¹³C nucleus.

    • Relaxation Delay (d1): 2-5 seconds.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure. For 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride, Electrospray Ionization (ESI) in positive ion mode is a suitable technique.

m/z ValueAssignmentRationale
~258/260[M+H]⁺ (free base)The molecular ion of the free amine. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da.
~243/245[M+H - CH₃]⁺Loss of a methyl group from the molecular ion.
~215/217[M+H - C₃H₇]⁺Loss of the isopropyl group via cleavage of the C-C bond adjacent to the quaternary center.
155/157[C₆H₄Br]⁺Fragmentation leading to the bromophenyl cation.

Experimental Protocol for Mass Spectrometry (ESI-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive ion mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Source Parameters: Optimize the spray voltage, capillary temperature, and gas flows for maximum signal intensity.

cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent/MS Solvent) B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D Mass Spectrometry (ESI-MS) Acquisition A->D E IR Spectroscopy Acquisition A->E F Data Processing and Analysis (Fourier Transform, Phasing, Baseline Correction, Peak Picking) B->F C->F D->F E->F G Structural Elucidation (Integration of all Spectroscopic Data) F->G

Figure 2: General workflow for spectroscopic analysis.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The hydrochloride salt of an amine will have characteristic absorptions that differ from the free amine.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3000-2500N-H stretchR₃N⁺-HThe N-H stretching vibrations in ammonium salts are typically broad and appear at lower frequencies than in free amines due to hydrogen bonding with the chloride counterion.[4][5]
~3100-3000C-H stretchAromaticStretching vibrations of the C-H bonds on the benzene ring.
~2960-2850C-H stretchAliphaticAsymmetric and symmetric stretching of the C-H bonds in the methyl and isopropyl groups.
~1600, ~1480C=C stretchAromaticCharacteristic skeletal vibrations of the benzene ring.
~1620-1560N-H bendR₃N⁺-HThe N-H bending (scissoring) vibration of the ammonium group is a key diagnostic peak for amine salts.[4]
~1100-1000C-N stretchAliphatic amineStretching vibration of the carbon-nitrogen bond.
~820C-H bendAromatic (para-substituted)Out-of-plane bending of the C-H bonds on the para-substituted aromatic ring.

Experimental Protocol for Infrared (IR) Spectroscopy:

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum of the empty sample holder is first collected. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion: A Unified Approach to Structural Verification

The predictive spectroscopic data presented in this guide provides a robust framework for the structural confirmation of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers a multi-faceted and self-validating system for analysis. The predicted chemical shifts, coupling patterns, molecular ion, fragmentation patterns, and characteristic vibrational frequencies collectively form a unique spectroscopic fingerprint. Any experimentally obtained data that closely matches these predictions would provide strong evidence for the correct structural assignment. This guide underscores the power of a synergistic application of modern analytical techniques in advancing chemical and pharmaceutical research.

References

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • NextSDS. 2-(4-bromophenyl)-3-methylbutan-2-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • ATB (Automated Topology Builder). (2R)-3-Methyl-2-butanamine | C5H13N | MD Topology | NMR. Retrieved from [Link]

  • MilliporeSigma. (S)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride. Retrieved from [Link]

  • NIST WebBook. 2-Butanamine, 3-methyl-. Retrieved from [Link]

  • PubChem. (2R)-3-methylbutan-2-amine hydrochloride | C5H14ClN | CID 87748346. Retrieved from [Link]

  • SpectraBase. 2-(2-Bromophenyl)-N-(3-methylbenzyl)ethan-1-amine - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • ResearchGate. 13C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Retrieved from [Link]

  • PubChem. 1-(4-Bromophenyl)-2-(4-phenyl-1h-1,2,3-triazol-1-yl)ethanone. Retrieved from [Link]

  • Royal Society of Chemistry. Supplementary Information. Retrieved from [Link]

  • NIST WebBook. Benzenamine, 4-bromo-. Retrieved from [Link]

  • PMC. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Retrieved from [Link]

  • Bibliomed. Synthesis and reactions of 2-(4-bromophenyl)-4H-3,1-benzoxazine. Retrieved from [Link]

  • ResearchGate. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. Conditions. Retrieved from [Link]

  • ResearchGate. The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides: DFT Study and Hirshfeld Surfaces Analysis. Retrieved from [Link]

Sources

Potential Biological Activity of 2-(4-Bromophenyl)-3-methylbutan-2-amine Hydrochloride: A Technical Guide to Atypical Monoamine Transporter and Sigma-1 Receptor Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride (CAS: 1803593-70-5) represents a highly specialized, sterically hindered benzylamine scaffold. While its exact in vivo pharmacological profile remains a subject of niche research, its structural topology—featuring a halogenated phenyl ring, a primary amine, and extreme steric congestion at the benzylic carbon (via alpha-methyl and alpha-isopropyl substitutions)—makes it a prime candidate for atypical monoamine transporter modulation and Sigma-1 receptor (σ1R) agonism.

As a Senior Application Scientist, I have structured this guide to deconstruct the molecule's pharmacophore, predict its biological targets based on established structure-activity relationships (SAR), and provide self-validating experimental workflows to empirically verify these hypotheses in preclinical settings.

Pharmacophore Analysis & Structural Rationale

To understand the potential biological activity of this compound, we must analyze the causality behind its structural features. The molecule is not a standard phenethylamine; it is an α,α -dialkyl substituted benzylamine.

The 4-Bromophenyl Motif: Lipophilicity and Binding Affinity

Halogenation of the phenyl ring is a well-documented strategy in medicinal chemistry to enhance lipophilicity and blood-brain barrier (BBB) penetrance. In the context of monoamine transporters (such as the Dopamine Transporter, DAT), halogenation—particularly with a bulky, polarizable bromine atom—often significantly increases binding potency[1]. The bromine atom engages in favorable halogen bonding and π

π interactions within the hydrophobic pockets of DAT and the Serotonin Transporter (SERT).
Steric Congestion: Evasion of Monoamine Oxidase (MAO)

A critical feature of this molecule is the presence of both a methyl and an isopropyl group on the amine-bearing benzylic carbon. Monoamine oxidase (MAO) enzymes require substrates to adopt a specific spatial orientation to facilitate the oxidative deamination of the amine via their FAD cofactor. Large or bulky substituents introduce severe steric hindrance that prevents the molecule from acquiring this optimum orientation[]. Furthermore, the tighter substrate cavity of MAO-B makes it particularly sensitive to steric bulk[2]. Consequently, 2-(4-Bromophenyl)-3-methylbutan-2-amine is predicted to be highly resistant to MAO-mediated metabolism, resulting in a prolonged pharmacokinetic half-life.

The Primary Amine: Sigma-1 Receptor (σ1R) Anchoring

The generalized pharmacophore for the Sigma-1 receptor (σ1R) comprises a central basic amino group flanked by two hydrophobic regions[3]. The primary amine of our target compound (stabilized as a hydrochloride salt) serves as the critical basic center, while the 4-bromophenyl group and the bulky isopropyl moiety act as the primary and secondary hydrophobic flanking regions, respectively. This perfectly aligns with 3D pharmacophore models for σ1R ligands[4].

Hypothesized Biological Targets & Predictive Data

Based on the structural rationale, the compound is hypothesized to act as a dual-action agent: an atypical monoamine reuptake inhibitor (MRI) and a σ1R modulator.

Table 1: Predicted Physicochemical & Pharmacological Profile

ParameterPredicted CharacteristicStructural Driver / Causality
Lipophilicity (LogP) High (~3.5 - 4.2)4-Bromophenyl + Isopropyl aliphatic bulk
MAO Susceptibility Very Low (Metabolically Stable) α,α -dialkyl steric hindrance preventing FAD access
DAT/SERT Affinity High ( Ki​ < 100 nM)Halogenated phenyl ring + basic amine salt bridge
σ1R Affinity High ( Ki​ < 50 nM)Dual hydrophobic regions flanking a central basic amine

Systems Pharmacology Visualization

The following diagram maps the hypothesized dual-pathway pharmacology of the compound, illustrating how its structural features translate into downstream biological effects.

G Compound 2-(4-Bromophenyl)-3-methylbutan-2-amine DAT Dopamine Transporter (DAT) Inhibition Compound->DAT Competitive Binding S1R Sigma-1 Receptor (σ1R) Modulation Compound->S1R Hydrophobic Anchoring MAO Monoamine Oxidase (MAO) Steric Evasion Compound->MAO Steric Blockade DA Synaptic Dopamine Accumulation DAT->DA Neuro Neuroprotective Chaperone Activity S1R->Neuro Metab Metabolic Stability / High Half-Life MAO->Metab

Fig 1: Proposed dual-pathway pharmacology and metabolic evasion of the target compound.

Experimental Workflows: Self-Validating Protocols

To establish trustworthiness and scientific integrity, any investigation into this compound must utilize self-validating assay systems. The following protocols include mandatory internal controls to ensure that the generated data is an artifact-free reflection of the compound's true biological activity.

Protocol 1: Radioligand Binding Assay (DAT Affinity)

Purpose: To empirically determine the binding affinity ( Ki​ ) of the compound at the Dopamine Transporter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat striatal tissue (or CHO cells stably expressing human DAT) in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g for 10 min to remove debris, then centrifuge the supernatant at 40,000 x g for 20 min to isolate the membrane pellet. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M), 50 µL of radioligand ( [3H] WIN 35,428 at a final concentration of 1.5 nM), and 100 µL of the membrane suspension.

  • Internal Controls (Self-Validation):

    • Total Binding (TB): Buffer substituted for the test compound.

    • Non-Specific Binding (NSB): 10 µM GBR-12909 (a known highly selective DAT inhibitor) added to dedicated wells. Causality: If the radioligand signal in the NSB wells is high, the washing step failed or the radioligand is sticking to the plastic, invalidating the assay.

  • Incubation & Termination: Incubate at 4°C for 2 hours to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce non-specific binding). Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Purpose: To prove the hypothesis that the α,α -dialkyl steric hindrance prevents MAO/CYP450-mediated oxidative metabolism.

Step-by-Step Methodology:

  • Reaction Mixture Setup: Prepare a mixture containing Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration and the test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2​ ).

  • Time-Course Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Internal Controls (Self-Validation):

    • Minus-NADPH Blank: Run a parallel incubation lacking NADPH. Causality: If the compound degrades in this blank, the degradation is chemical (e.g., hydrolysis/instability), not enzymatic. This validates that any loss in the main assay is strictly enzyme-mediated.

    • Positive Control: Run Verapamil (a known high-clearance drug) in parallel. Causality: If Verapamil is not rapidly degraded ( t1/2​ < 30 min), the microsomes are inactive, invalidating a "stable" result for the test compound.

  • Analysis: Centrifuge the quenched samples at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound over time.

Table 2: Assay Validation Metrics

Assay SystemPositive ControlNegative/Baseline ControlRequired Validation Metric for Trust
DAT Radioligand GBR-12909 (10 µM)Buffer only (Total Binding)Z'-factor > 0.5; Specific binding > 80% of Total
HLM Stability Verapamil (High clearance)Minus-NADPH blankVerapamil t1/2​ < 30 min; Blank shows <5% degradation

References

  • A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chemical Enzymology of Monoamine Oxidase. Encyclopedia MDPI.
  • MAO Inhibitors: Mechanisms and Drug Discovery. BOC Sciences.
  • Synthesis, Biological Evaluation, and Three-Dimensional in Silico Pharmacophore Model for σ1 Receptor Ligands Based on a Series of Substituted Benzo[d]oxazol-2(3H)-one Derivatives.
  • 1-(3,5-Dimethoxyphenyl)cyclopropanamine (Enzyme Inhibition Mechanisms). Benchchem.

Sources

An In-Depth Technical Guide to 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride, a compound of interest in medicinal chemistry and drug development. While specific research on this molecule is not extensively published, this document synthesizes available data, proposes a plausible synthetic route based on established chemical principles, and explores potential applications by drawing parallels with structurally related compounds.

Compound Identification and Physicochemical Properties

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is a halogenated aromatic amine derivative. Its structure features a bromophenyl group attached to a tertiary carbon, which is also bonded to an amino group and a tert-butyl group. The hydrochloride salt form enhances its solubility in aqueous media.

A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 1803593-70-5[1][2]
Molecular Formula C₁₁H₁₇BrClN[2]
Molecular Weight 278.61 g/mol [2]
Canonical SMILES CC(C)(C)C(C1=CC=C(C=C1)Br)N.Cl(Inferred from structure)
Physical Form Solid (predicted)
Solubility Soluble in water and polar organic solvents (predicted)

Proposed Synthesis Methodology: The Ritter Reaction

While a specific, published synthesis for 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride has not been identified, a plausible and efficient route can be designed based on the well-established Ritter reaction .[3][4][5][6] This reaction is a classic method for the synthesis of tertiary alkyl amines from a suitable alcohol or alkene precursor and a nitrile in the presence of a strong acid.[3][4][5]

The proposed synthetic pathway would involve the following key steps, as illustrated in the workflow diagram below.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Ritter Reaction cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Salt Formation A 4-Bromobenzaldehyde C 2-(4-Bromophenyl)-3,3-dimethylbutan-2-ol A->C Et₂O B tert-Butylmagnesium chloride B->C D Acetonitrile F N-(2-(4-bromophenyl)-3-methylbutan-2-yl)acetamide C->F D->F E H₂SO₄ (conc.) E->F G HCl (aq) H 2-(4-Bromophenyl)-3-methylbutan-2-amine F->H G->H I HCl in Et₂O J 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride H->J I->J

Caption: Proposed synthetic workflow for 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride.

Experimental Protocol:

Step 1: Synthesis of 2-(4-Bromophenyl)-3,3-dimethylbutan-2-ol (Tertiary Alcohol Precursor)

  • To a solution of 4-bromobenzaldehyde in anhydrous diethyl ether, slowly add a solution of tert-butylmagnesium chloride in diethyl ether at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the tertiary alcohol.

Step 2: Synthesis of N-(2-(4-bromophenyl)-3-methylbutan-2-yl)acetamide via Ritter Reaction

  • Dissolve the synthesized 2-(4-bromophenyl)-3,3-dimethylbutan-2-ol in acetonitrile.

  • Cool the mixture to 0 °C and slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.[3]

  • Allow the reaction to stir at room temperature for several hours until completion, as monitored by thin-layer chromatography.

  • Carefully pour the reaction mixture into ice-water, leading to the precipitation of the acetamide product.

  • Filter the precipitate, wash with water, and dry to obtain the crude N-acetylated amine.

Step 3 & 4: Hydrolysis and Hydrochloride Salt Formation

  • Reflux the crude N-(2-(4-bromophenyl)-3-methylbutan-2-yl)acetamide in an aqueous solution of hydrochloric acid.

  • After completion of the hydrolysis, cool the reaction mixture and basify with a strong base (e.g., NaOH) to liberate the free amine.

  • Extract the free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over anhydrous sodium sulfate and filter.

  • To the filtrate, add a solution of hydrogen chloride in diethyl ether to precipitate the desired 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride salt.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum.

This proposed synthesis is robust and utilizes readily available starting materials. The Ritter reaction is particularly well-suited for the formation of sterically hindered tertiary amines.

Potential Applications in Drug Discovery and Development

While specific biological activities of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride are not documented, the structural motifs present in the molecule suggest several areas of potential therapeutic relevance. The bromophenyl group is a common feature in many bioactive compounds, often contributing to enhanced binding affinity and metabolic stability.

Antimicrobial and Antifungal Activity

Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated promising antimicrobial and antifungal activities.[7][8] The presence of the bromophenyl moiety in these compounds appears to be crucial for their biological effects. It is plausible that 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride could serve as a scaffold for the development of novel anti-infective agents.

Anticancer Potential

Similarly, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have exhibited significant in vitro anticancer activity against human breast adenocarcinoma cell lines.[7][8] The bromophenyl group can participate in various non-covalent interactions with biological targets, making it a valuable component in the design of enzyme inhibitors and receptor modulators. Further investigation into the cytotoxic effects of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride and its derivatives against various cancer cell lines is warranted.

Endothelin Receptor Antagonism

Structurally related sulfamide derivatives containing a bromophenyl group have been identified as potent dual endothelin receptor antagonists.[9] These compounds have potential applications in the treatment of pulmonary arterial hypertension. The lipophilic nature of the bromophenyl group can enhance tissue distribution and contribute to a favorable pharmacokinetic profile.

Other Potential Therapeutic Areas

Bromophenol derivatives have also been investigated for their antidiabetic potential through the inhibition of enzymes such as aldose reductase, α-glucosidase, and α-amylase.[10] This suggests that the bromophenyl-alkylamine scaffold could be explored for the development of agents for managing metabolic disorders.

The following diagram illustrates the logical relationship between the core structure and its potential therapeutic applications.

G cluster_applications Potential Therapeutic Applications A 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride (Core Structure) B Antimicrobial & Antifungal A->B Based on thiazole derivatives C Anticancer A->C Based on thiazole derivatives D Endothelin Receptor Antagonism A->D Based on sulfamide derivatives E Antidiabetic A->E Based on bromophenol derivatives

Caption: Potential therapeutic applications derived from the core structure.

Conclusion and Future Directions

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride represents an intriguing, yet underexplored, chemical entity. While a definitive InChIKey and extensive experimental data are currently lacking in the public domain, its synthesis is achievable through established methodologies like the Ritter reaction. The structural analogy to known bioactive molecules suggests a high potential for this compound and its derivatives in various therapeutic areas, including anti-infective, anticancer, and metabolic disease research.

Future research should focus on:

  • Definitive structural elucidation and characterization: Including the generation of an InChIKey and comprehensive spectroscopic data.

  • Optimization of the proposed synthetic route: To improve yield and purity.

  • Systematic biological screening: To evaluate its activity in a broad range of assays relevant to the potential applications discussed.

  • Structure-activity relationship (SAR) studies: To design and synthesize more potent and selective analogs.

This technical guide serves as a foundational resource to stimulate and guide further investigation into this promising compound.

References

  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. Synthesis, 2000(12), 1709–1712.
  • Jirgensons, A., Kauss, V., Kalvinsh, I., & Gold, M. R. (2000). A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile.
  • Functionalization of N-Aryl Tertiary Amines through Three-Component Reactions. The Journal of Organic Chemistry. (2025).
  • Ritter reaction. Wikipedia.
  • Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines. MDPI. (2025).
  • Ritter Reaction. Organic Chemistry Portal.
  • Ritter Reaction. Alfa Chemistry.
  • Arylamine synthesis by amination (aryl
  • Synthesis of Tertiary Alkyl Amines via Photoinduced, Copper-Catalyzed Nucleophilic Substitution of Unactivated Alkyl Halides by Secondary Alkyl Amines. PMC. (2026).
  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. University of Cambridge.
  • 2-amino-4-(4-bromophenyl)-2-methylbutan-1-ol. Sigma-Aldrich.
  • 2-(4-bromophenyl)
  • (S)-1-(4-Bromophenyl)-3-methylbutan-1-amine hydrochloride. MilliporeSigma.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • Sharma, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60.
  • Sharma, S., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.
  • 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride. Sapphire Bioscience.
  • 4-(3-Bromophenyl)-2-methoxy-2-methylbutan-1-amine. Chemsrc. (2025).
  • 2-(4-bromophenyl)-3,3-dimethylcyclobutan-1-one. PubChemLite.
  • 2-Amino-4-bromobutanal. PubChem. (2019).
  • (R)-3-AMINO-4-(4-BROMOPHENYL)BUTANOIC ACID HYDROCHLORIDE. Echemi.
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E.
  • Gecibesler, I. H., et al. (2018). Antidiabetic potential: In vitro inhibition effects of bromophenol and diarylmethanones derivatives on metabolic enzymes. Archiv der Pharmazie, 351(12), e1800263.
  • 4-(3-bromophenyl)-2-methylbutan-2-amine. PubChemLite.
  • 2-(4-Bromophenyl)propan-2-amine hydrochloride. Sigma-Aldrich.

Sources

Methodological & Application

Application Note: NMR Characterization and Diastereotopic Resolution of 2-(4-Bromophenyl)-3-methylbutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

The structural elucidation of substituted phenethylamines and their derivatives requires rigorous analytical workflows due to their complex stereochemistry and conformational dynamics. 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride (CAS: 1803593-70-5)[1] is a sterically hindered, α,α -disubstituted benzylamine derivative.

From a mechanistic and analytical standpoint, this molecule presents a unique challenge: the central quaternary carbon (C2) is bonded to four distinct moieties (a methyl group, an amine hydrochloride, a 4-bromophenyl ring, and an isopropyl group), making it a chiral center. Characterizing the hydrochloride salt form necessitates specific solvent considerations to prevent micelle formation and to accurately observe the protonated amine (-NH 3+​ ) exchangeable protons, which are critical for confirming the salt form of the active pharmaceutical ingredient (API).

Expert Insights: The Diastereotopic Phenomenon

A common pitfall in the NMR analysis of α -isopropyl substituted chiral amines is the misinterpretation of the isopropyl methyl signals.

Because the C2 carbon is a chiral center, it breaks the local plane of symmetry for the adjacent isopropyl group (C3). Consequently, the two methyl groups of the isopropyl moiety are forced into sterically restricted, magnetically non-equivalent environments. These are known as diastereotopic protons [2].

Novice analysts often expect the six protons of an isopropyl group to appear as a single, integrated doublet. However, in this molecule, the diastereotopic nature of the isopropyl methyls causes them to resonate at distinct chemical shifts, appearing as two separate three-proton doublets [3][4]. Recognizing this phenomenon is critical; without this mechanistic understanding, the second doublet is frequently misidentified as a structurally related impurity or a degradation product.

Self-Validating Experimental Protocol

To ensure high-fidelity data, the following protocol employs a self-validating loop where 2D NMR techniques are used to definitively confirm the 1D structural hypotheses.

Phase 1: Sample Preparation
  • Gravimetric Preparation: Accurately weigh 10–15 mg of the compound for routine 1 H NMR, or 30–50 mg if 1 C NMR is required. This concentration ensures an optimal signal-to-noise ratio without causing line broadening due to excessive viscosity .

  • Solvent Selection (Critical Step): Dissolve the sample in 0.6 mL of DMSO-d 6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Non-polar solvents like CDCl 3​ often fail to fully solubilize amine hydrochloride salts, leading to aggregation and broad spectral lines. DMSO-d 6​ disrupts these intermolecular forces and shifts the residual water peak (~3.3 ppm) away from critical aliphatic signals. Furthermore, it prevents rapid proton exchange, allowing the -NH 3+​ protons to be observed as a distinct broad singlet.

  • Filtration & Degassing: Pass the dissolved sample through a glass wool plug packed in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

    • Causality: Any suspended solid particulates will distort the localized magnetic field homogeneity. Removing these particulates is mandatory to achieve the high-quality shimming required to resolve the fine J -couplings (typically ~6.8 Hz) of the diastereotopic methyls [5].

Phase 2: Acquisition & 2D Validation
  • 1D Acquisition: Acquire the 1 H spectrum (typically 16-32 scans, relaxation delay D1≥2 seconds) and 1 C spectrum (typically 512-1024 scans).

  • 2D COSY Validation (The Self-Validating Step): Upon observing the two distinct doublets in the aliphatic region (~0.85 ppm and ~1.05 ppm), immediately acquire a 1 H- 1 H COSY spectrum.

    • Systematic Proof: The COSY spectrum will reveal cross-peaks connecting both methyl doublets to the exact same isopropyl methine (CH) septet at ~2.45 ppm. This closed logical loop definitively proves that both doublets belong to the same spin system and are not impurities.

Quantitative Data Presentation

Table 1: Expected 1 H NMR Assignments (in DMSO-d 6​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment & Mechanistic Note
~0.85Doublet (d)6.83HIsopropyl -CH 3​ (Diastereotopic A)
~1.05Doublet (d)6.83HIsopropyl -CH 3​ (Diastereotopic B)
~1.70Singlet (s)-3H α -Methyl (C1, downfield due to Ar/N + )
~2.45Septet (sept)6.81HIsopropyl -CH- (C3 methine)
~7.45Doublet (d)8.82HAr-H (H-2', H-6', ortho to alkyl group)
~7.65Doublet (d)8.82HAr-H (H-3', H-5', ortho to Bromine)
~8.40Broad Singlet (br s)-3H-NH 3+​ (Amine hydrochloride salt)
Table 2: Expected 13 C NMR Assignments (in DMSO-d 6​ , 100 MHz)
Chemical Shift ( δ , ppm)Carbon TypeAssignment
~16.5Primary (CH 3​ )Isopropyl -CH 3​ (Diastereotopic A)
~17.8Primary (CH 3​ )Isopropyl -CH 3​ (Diastereotopic B)
~22.1Primary (CH 3​ ) α -Methyl (C1)
~35.4Tertiary (CH)Isopropyl Methine (C3)
~62.5Quaternary (C)Chiral Center (C2)
~121.5Quaternary (C)Ar-C-Br (C4')
~129.4Tertiary (CH)Ar-CH (C2', C6')
~131.8Tertiary (CH)Ar-CH (C3', C5')
~138.2Quaternary (C)Ar-C-Alkyl (C1')

Workflow Visualization

NMR_Workflow Prep Sample Preparation (15-40 mg in DMSO-d6) Filter Filtration & Degassing (Eliminate Particulates) Prep->Filter Ensures field homogeneity Acq1D 1D ¹H & ¹³C Acquisition (Assess Basic Connectivity) Filter->Acq1D Identify Identify Diastereotopic Methyl Doublets Acq1D->Identify Observe split iPr signals Acq2D 2D COSY / HSQC (Self-Validating Spin System) Identify->Acq2D Confirm shared coupling to CH Validate Structural Verification Complete Acq2D->Validate

Figure 1: Self-validating NMR workflow for resolving diastereotopic signals in chiral amines.

References

  • 2-(4-bromophenyl)-3-methylbutan-2-amine hydrochloride — Chemical Substance Information Source: NextSDS URL:[Link]

  • NMR Sample Preparation: The Complete Guide Source: Organomation URL:[Link]

  • How To Prepare And Run An NMR Sample Source: ALWSCI URL:[Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples Source: Master Organic Chemistry URL:[Link]

  • ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons Source: JoVE (Journal of Visualized Experiments) URL:[Link]

Sources

Application Note: Handling, Storage, and in vitro Preparation of 2-(4-Bromophenyl)-3-methylbutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Guide

Introduction & Chemical Profiling

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride (CAS: 1803593-70-5) is a sterically hindered, halogenated arylalkylamine. In medicinal chemistry, this scaffold is highly valued as a building block for synthesizing monoamine transporter inhibitors and novel CNS-active compounds. The para-bromo substitution provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), while the alpha-isopropyl group imparts significant steric bulk, which is critical for exploring receptor binding kinetics and structure-activity relationships (SAR).

Because it is an amine hydrochloride salt, it exhibits specific physicochemical behaviors—most notably high hygroscopicity—that demand rigorous environmental controls during handling to ensure experimental reproducibility[1].

Physicochemical Properties & Hazard Profile

To design a self-validating handling protocol, we must first establish the physical and hazardous parameters of the compound. All quantitative data is summarized in the table below.

PropertyValue
Chemical Name 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride
CAS Number 1803593-70-5[2]
Molecular Formula C₁₁H₁₇BrClN (C₁₁H₁₆BrN · HCl)[3]
Molecular Weight 278.61 g/mol [3]
Physical State Solid (Crystalline Powder)[4]
Hygroscopicity High (Typical of amine hydrochloride salts)[1]
Hazard Classifications Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[2]
Shipping Temperature 4°C[3]

Storage & Stability Protocols

The integrity of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride relies heavily on mitigating thermal degradation and moisture exposure.

  • Temperature Control: The compound should be shipped at 4°C[3]. For short-term storage (up to 4 weeks), maintain the solid at 2–8°C. For long-term storage (months to years), store at -20°C.

    • Causality: Lower temperatures reduce the kinetic energy available for degradative pathways and minimize the rate of ambient moisture absorption during brief atmospheric exposures.

  • Moisture & Light Sensitivity: As a hydrochloride salt, this compound is highly hygroscopic[4].

    • Causality: Water molecules readily coordinate with the ionic crystal lattice of the amine hydrochloride. This not only leads to physical clumping but fundamentally alters the effective molar mass of the powder, leading to severe concentration inaccuracies in downstream assays[1]. The compound must be stored in a tightly sealed amber vial within a desiccator containing active desiccant (e.g., Drierite or silica gel) to protect from moisture and photolytic debromination.

Handling & Safety Workflows

Due to its Acute Toxicity 4 and Irritant classifications[2], handling requires strict adherence to PPE and engineering controls.

Step-by-Step Weighing Protocol
  • PPE & Environment: Don nitrile gloves, safety goggles, and a lab coat. Perform all open-container handling within a certified fume hood or Class II biological safety cabinet to prevent inhalation of aerosolized dust[4].

  • Thermal Equilibration (Critical Step): Remove the sealed vial from -20°C storage and place it in a room-temperature desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial exposes the powder to ambient air, causing immediate condensation of atmospheric moisture onto the hygroscopic solid. Equilibration prevents this moisture-induced mass error, ensuring the self-validation of your weighing accuracy[1].

  • Weighing: Use anti-static weighing boats to prevent the fine powder from aerosolizing or clinging to the spatula. For high-precision biological assays, perform the weighing inside a nitrogen- or argon-filled glovebox[1].

  • Resealing: Immediately flush the headspace of the primary vial with dry inert gas (Argon or Nitrogen) before tightly capping. Wrap the cap in Parafilm and return to -20°C storage[4].

Experimental Protocol: Preparation of 10 mM in vitro Stock Solution

To ensure absolute reproducibility in biological screening assays, stock solutions must be prepared in anhydrous solvents to prevent premature hydrolysis or precipitation.

Step 1: Calculation To prepare 1.0 mL of a 10 mM stock solution, calculate the required mass using the molecular weight (278.61 g/mol )[3]: (10 mmol/L) × (278.61 g/mol ) = 2.786 mg/mL.

Step 2: Solvent Selection Utilize anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity, stored over molecular sieves). Causality: DMSO is a universal solvent that effectively disrupts the ionic lattice of the hydrochloride salt while fully solvating the lipophilic bromophenyl moiety. Anhydrous conditions are required to prevent the introduction of water, which can degrade the compound over time.

Step 3: Dissolution Transfer the accurately weighed 2.786 mg of powder into a sterile 2 mL amber glass vial. Swiftly add 1.0 mL of anhydrous DMSO using a calibrated positive-displacement pipette.

Step 4: Agitation & Visual Validation Vortex the solution vigorously for 60 seconds. If microscopic particulates remain, sonicate the vial in a room-temperature water bath for 2–5 minutes. Self-Validating Check: The solution must be completely optically clear. Any turbidity indicates incomplete dissolution or the presence of absorbed water causing salt precipitation.

Step 5: Aliquoting & Cryopreservation Divide the clear stock solution into 50 µL single-use aliquots in sterile microcentrifuge tubes and immediately store at -80°C. Causality: Single-use aliquots prevent repeated freeze-thaw cycles. Freeze-thaw cycles cause the lipophilic compound to precipitate out of the freezing solvent matrix, creating concentration gradients that will ruin the reproducibility of dose-response curves.

Workflow Visualization

G A Receive & Store (-20°C, Desiccated) B Equilibrate to RT (30 mins, prevents condensation) A->B Transfer for use C Weighing (Glovebox / Anti-static) B->C Open vial safely D Solubilization (Anhydrous DMSO, 10 mM) C->D Add solvent E Aliquoting (Single-use vials) D->E Vortex & Sonicate F Cryopreservation (-80°C Storage) E->F Prevent freeze-thaw

Workflow for handling, solubilizing, and storing hygroscopic amine hydrochlorides.

Sources

Application Note: Experimental Design for the Pharmacological Profiling of 2-(4-Bromophenyl)-3-methylbutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Compound Class: Atypical Halogenated Phenethylamine / Benzylic Amine Derivative

Introduction & Structural Rationale

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is a novel, highly substituted amine characterized by a benzylic amine core, a para-bromo substitution, and a bulky alpha-isopropyl group. Designing an experimental pipeline for this compound requires understanding how its unique steric and electronic properties dictate its pharmacology.

  • Causality in Design: The para-halogenation (bromine) significantly increases lipophilicity and is known to shift monoamine transporter selectivity heavily toward the serotonin transporter (SERT) over the dopamine transporter (DAT) [1][1]. Furthermore, the severe steric bulk of the isopropyl group likely restricts the molecule's ability to undergo the conformational changes required to translocate through the transporter pore. Thus, unlike standard amphetamine-type stimulants which act as substrate-type releasers [2][2], this compound is hypothesized to act primarily as a reuptake inhibitor (blocker).

Pathway Compound 2-(4-Br-Ph)-3-methylbutan-2-amine DAT Dopamine Transporter (DAT) Compound->DAT Steric Hindrance (Inhibitor) SERT Serotonin Transporter (SERT) Compound->SERT Halogen Affinity (Inhibitor) SynapticDA ↑ Synaptic Dopamine DAT->SynapticDA Synaptic5HT ↑ Synaptic Serotonin SERT->Synaptic5HT Behavior Altered Locomotor & Empathogenic Behavior SynapticDA->Behavior Synaptic5HT->Behavior

Figure 1: Proposed monoamine transporter interaction pathway and downstream behavioral effects.

Experimental Workflow & Protocols

Workflow A Phase 1 Physicochemical Formulation B Phase 2 In Vitro Transporter Assays A->B C Phase 3 HLM Metabolic Stability B->C D Phase 4 In Vivo Behavioral Profiling C->D

Figure 2: Four-phase experimental workflow for the pharmacological profiling of the test compound.

Phase 1: Physicochemical Preparation & Formulation

Due to the highly lipophilic nature of the para-bromo and isopropyl groups, aqueous solubility is a limiting factor in assay reproducibility, despite the hydrochloride salt form.

  • Protocol: Dissolve the compound in 100% DMSO to yield a 10 mM stock. For in vitro assays, dilute the stock in the specific assay buffer so that the final DMSO concentration never exceeds 0.1% (v/v).

  • Self-Validation: Include a 0.1% DMSO vehicle control in all assays to ensure the solvent does not induce cytotoxicity or artificial membrane fluidization.

Phase 2: In Vitro Monoamine Transporter Assays (DAT, SERT, NET)
  • Rationale: We utilize rat brain synaptosomes rather than transfected HEK cells[2][2]. Synaptosomes preserve the native lipid microenvironment and endogenous accessory proteins, which are critical for accurately assessing the binding kinetics of highly lipophilic, bulky ligands that may partition into the membrane.

  • Step-by-Step Methodology:

    • Tissue Preparation: Homogenize male Sprague-Dawley rat striatum (for DAT) and frontal cortex (for SERT/NET) in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min, then centrifuge the supernatant at 12,000 × g for 20 min to isolate the synaptosomal pellet (P2).

    • Buffer Optimization (Causality): Resuspend the P2 pellet in modified Krebs-Phosphate buffer (pH 7.4). Crucial Additives: Supplement with 1 mM ascorbic acid (to prevent the auto-oxidation of radiolabeled monoamines at 37°C) and 10 µM pargyline (an MAO inhibitor to prevent the enzymatic degradation of internalized radioligands).

    • Incubation: In 96-well plates, combine 50 µL of the test compound (concentration curve: 1 nM to 100 µM), 50 µL of radioligand (5 nM [³H]DA, [³H]5-HT, or [³H]NE), and 150 µL of the synaptosomal suspension.

    • Self-Validation (Non-Specific Binding): Define the non-specific uptake baseline using highly selective inhibitors: 10 µM GBR12909 (DAT), fluoxetine (SERT), or nisoxetine (NET).

    • Termination & Quantification: Incubate at 37°C for 15 minutes. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine). Wash three times with ice-cold buffer and measure retained radioactivity via liquid scintillation counting.

Phase 3: Metabolic Stability Profiling (CYP450)
  • Rationale: The bulky alpha-isopropyl group sterically hinders monoamine oxidase (MAO) access to the amine, shifting primary clearance to hepatic Cytochrome P450 (CYP450) enzymes. While the para-bromo group blocks typical CYP2D6-mediated para-hydroxylation, aliphatic hydroxylation by CYP3A4 is highly probable.

  • Step-by-Step Methodology:

    • Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (HLM) (0.5 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C [3][3].

    • Initiation: Start the reaction by adding an NADPH-regenerating system (a required electron-donating cofactor for CYP-mediated oxidation).

    • Quenching: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., carbamazepine) to precipitate proteins and halt metabolism.

    • Self-Validation: Run a parallel negative control lacking the NADPH-regenerating system to rule out chemical instability or non-CYP degradation.

    • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CL_int) [3][3].

Phase 4: In Vivo Behavioral Profiling
  • Rationale: Differentiating between stimulant (DAT/NET driven) and empathogenic/sedative (SERT driven) phenotypes. High DAT inhibition drives hyperlocomotion, while potent SERT inhibition induces thigmotaxis and reduced forward locomotion.

  • Protocol: Habituate adult male mice to an open-field arena (40x40 cm) for 30 minutes. Administer the test compound (1, 3, 10 mg/kg, i.p. in 5% Tween-80/Saline). Track total distance traveled and spatial distribution (center vs. periphery) using automated video tracking for 60 minutes post-injection.

Data Presentation: Representative Pharmacological Matrix

To contextualize the experimental outputs, the table below summarizes the predicted pharmacological profile of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride compared to established reference standards, based on structure-activity relationship (SAR) principles.

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)DAT/SERT RatioPrimary Mechanism
Amphetamine 34>10,00038>290DA/NE Releaser
4-Bromoamphetamine (4-BA) 18025857.25-HT/DA Releaser
2-(4-Br-Ph)-3-methylbutan-2-amine ~450~40~120~11.2Atypical Reuptake Inhibitor

*Predicted values based on the steric bulk of the alpha-isopropyl group preventing transporter translocation, combined with the SERT-favoring para-bromo substitution.

References

  • Rickli, A., Hoener, M. C., & Liechti, M. E. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology, 25(3), 365-376. URL: [Link]

  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. URL: [Link]

  • Attwa, M. W., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. Molecules, 28(5), 2322. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Amine Hydrochlorides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals who are struggling with peak asymmetry when analyzing basic compounds.

Mechanistic Deep Dive: The Causality of Peak Tailing

Why do amine hydrochlorides notoriously tail in reversed-phase high-performance liquid chromatography (RP-HPLC)? The answer lies in competing retention mechanisms.

When an amine hydrochloride is dissolved in an aqueous mobile phase, it dissociates into a positively charged protonated amine ( R−NH3+​ ) and a chloride ion. In a perfect reversed-phase system, retention is governed solely by the hydrophobic partitioning of the analyte into the C18 stationary phase.

However, traditional silica-based columns contain residual silanol groups ( −Si−OH ) on their surface. At a mobile phase pH above 3.0, these acidic silanols deprotonate to form negatively charged silanoate ions ( −Si−O− ). The positively charged amine undergoes a strong secondary ion-exchange interaction with these localized negative charges . Because this ionic interaction has much slower desorption kinetics than hydrophobic partitioning, the analyte molecules "stick" to the column, causing the trailing edge of the peak to smear out—a phenomenon known as peak tailing .

Diagnostic Workflow

Before altering your chemistry, you must validate whether the tailing is chemical (silanol-driven) or physical (hardware-driven).

G Start Peak Tailing Observed (Amine Hydrochloride) CheckNeutral Does a neutral reference compound also tail? Start->CheckNeutral Physical Physical Issue: Extra-column volume or Column void CheckNeutral->Physical Yes Chemical Chemical Issue: Secondary Silanol Interactions CheckNeutral->Chemical No FixPhysical Check fittings, minimize tubing, or replace column Physical->FixPhysical CheckPH Can the method tolerate pH < 3.0? Chemical->CheckPH LowPH Lower mobile phase pH < 3.0 to protonate silanols (Si-OH) CheckPH->LowPH Yes AddBase Add competing base (e.g., TEA) or use endcapped/Type B silica CheckPH->AddBase No

Logical workflow for diagnosing and resolving HPLC peak tailing of amine hydrochlorides.

Experimental Protocols: Resolving Chemical Tailing

If the diagnostic workflow points to secondary silanol interactions, implement one of the following self-validating protocols.

Protocol A: Mobile Phase pH Optimization (Silanol Protonation)

Causality: The pKa of isolated silanol groups is typically between 3.5 and 4.5. By lowering the mobile phase pH below 3.0, you force the equilibrium toward the fully protonated, neutral state ( −Si−OH ). This effectively shuts down the ion-exchange mechanism .

Methodology:

  • Buffer Selection: Prepare a 20 mM potassium phosphate aqueous buffer. (Alternatively, use 0.1% Trifluoroacetic Acid if LC-MS compatibility is required).

  • pH Adjustment: Titrate the buffer with concentrated phosphoric acid until the pH reaches 2.5.

  • System Equilibration: Flush the HPLC column with at least 15-20 column volumes of the new low-pH mobile phase to ensure complete protonation of the silica surface.

  • Validation: Inject the amine hydrochloride standard. Calculate the Asymmetry Factor ( As​ ). A successful mitigation will yield an As​ between 1.0 and 1.2.

Protocol B: Silanol Masking via Competing Bases

Causality: If your analyte or column degrades at a low pH, you can neutralize the active sites using a silanol suppressor. Triethylamine (TEA) is a small, highly basic amine that preferentially binds to the ionized silanoate groups, creating a steric shield that prevents the larger amine hydrochloride analyte from interacting with the surface .

Methodology:

  • Additive Preparation: Add Triethylamine (TEA) to your aqueous mobile phase to achieve a final concentration of 5 to 10 mM.

  • pH Titration: Because TEA is highly basic, it will spike the pH. Titrate the solution back to your target operational pH (e.g., pH 6.0) using glacial acetic acid or phosphoric acid.

  • System Saturation: Pump the mobile phase through the column at 1.0 mL/min for at least 45 minutes. TEA requires a prolonged equilibration time to fully saturate all active silanol sites.

  • Validation: Perform the injection. Note: Dedicate this specific column to TEA methods, as silanol suppressors are notoriously difficult to wash out completely.

Quantitative Data: Impact of Optimization Strategies

The following table summarizes the expected chromatographic improvements when applying the above protocols to a standard amine hydrochloride analysis.

Chromatographic ConditionAsymmetry Factor ( As​ )Theoretical Plates ( N )Mechanistic Effect
Standard C18, pH 6.52.853,200Severe secondary silanol interactions (Si-O⁻).
Standard C18, pH 2.51.308,500Silanols protonated (Si-OH); ion-exchange minimized.
Standard C18 + 10mM TEA, pH 6.51.159,800Active silanol sites masked by competing base.
Type B (Endcapped) C18, pH 6.51.259,100Reduced silanol density via steric protection.

Frequently Asked Questions (FAQs)

Q: How do I definitively differentiate between physical tailing and chemical tailing? A: Inject a neutral, non-ionizable reference compound (such as toluene or uracil) under your current method conditions. Because neutral compounds cannot undergo ion-exchange interactions, they are immune to silanol effects. If the neutral compound exhibits a perfectly symmetrical peak while your amine hydrochloride tails, the issue is chemical. If both peaks tail, you have a physical issue, such as a void at the head of the column or excessive extra-column volume in your tubing .

Q: Why does my amine hydrochloride peak tail more severely as the column ages? A: Over hundreds of injections, the bonded stationary phase (e.g., C18 ligands) and the endcapping reagents slowly hydrolyze and wash off the silica support. This degradation exposes fresh, highly active silanol groups that were previously shielded, exponentially increasing the secondary interactions with basic amines .

Q: Can I use Triethylamine (TEA) to fix tailing if I am using an LC-MS system? A: No. TEA is a strong ion-pairing agent that causes severe ion suppression in mass spectrometry and will permanently contaminate the MS source. For LC-MS applications, you must rely on volatile acidic modifiers (like 0.1% Formic Acid) to lower the pH, or switch to a Charged Surface Hybrid (CSH) column specifically engineered to repel basic compounds without the need for mobile phase additives.

References

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex Blog URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions Chromatography Blog URL: [Link]

  • Title: LC Troubleshooting: Why Do Peaks Tail? Source: LCGC North America (via Scribd) URL: [Link]

Technical Support Center: Resolution and Removal of Isomeric Impurities in Brominated Phenyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Objective: Provide field-proven troubleshooting strategies, mechanistic insights, and validated protocols for the isolation of specific brominated phenyl isomers (e.g., ortho-, meta-, and para- bromobenzenes, bromotoluenes, and bromophenols).

Mechanistic Overview: The Challenge of Brominated Isomers

Bromination of phenyl rings inherently produces isomeric mixtures due to the directing effects of existing substituents. The bromine atom itself is an ortho-/para- directing group, but its large van der Waals radius creates significant steric hindrance. Consequently, electrophilic aromatic substitution reactions (like Friedel-Crafts acylation of bromobenzene) often favor the para- isomer kinetically and thermodynamically[1].

Because positional isomers of brominated phenyl compounds share identical molecular weights and highly similar dipole moments, standard purification techniques often fail. This guide outlines how to exploit subtle physicochemical differences to achieve >99% isomeric purity.

Troubleshooting Guide: Common Separation Failures

Issue 1: Co-elution of ortho- and para- isomers during Reverse-Phase HPLC.

  • Causality: Both isomers have nearly identical hydrophobicities. On standard C18 stationary phases, the subtle dipole moment differences are insufficient to resolve the peaks.

  • Solution: Alter the solvation shell around the halogen by modifying the mobile phase. A gradient of water (with 0.1% formic acid) and a 1:1 mixture of acetonitrile/THF has been shown to drastically improve the resolution of brominated phenyl substructures[2].

  • Validation: Run an analytical standard mix. Baseline resolution ( ) must be achieved before scaling to preparative LC.

Issue 2: Poor yield and purity during recrystallization of the para- isomer.

  • Causality: While para- isomers generally have higher melting points due to molecular symmetry, ortho- and meta- impurities can become trapped in the crystal lattice (co-crystallization), leading to oiling out or depressed melting points.

  • Solution: Implement a "melt-crystallization" or use a highly non-polar solvent (e.g., cold hexanes) where the less symmetric ortho- isomer remains highly soluble. Seed the solution with a pure crystal of the para- isomer at supersaturation to force selective nucleation.

Issue 3: Incomplete separation via fractional distillation.

  • Causality: The boiling points of bromotoluene isomers are extremely close (e.g., o-bromotoluene ~181°C, p-bromotoluene ~184°C). Standard Vigreux columns lack the theoretical plates required for separation.

  • Solution: Utilize a spinning band distillation column with at least 40 theoretical plates, operating under reduced pressure to prevent thermal degradation. For analytical or micro-preparative scales, gas chromatography with specialized packed columns can achieve complete separation[3].

Decision Matrix for Isomer Separation

IsomerSeparation Start Crude Brominated Phenyl Mixture Analyze Analytical Profiling (GC-MS / LC-HRMS) Start->Analyze Decision Evaluate Physical Properties Analyze->Decision Determine Δ Values Distill Fractional Distillation (Δbp > 10°C) Decision->Distill Boiling Point Variance Crystallize Selective Crystallization (High Symmetry p-Isomer) Decision->Crystallize Melting Point Variance PrepLC Preparative HPLC (Shape-Selective Column) Decision->PrepLC Similar Physical Props Derivatize Chemical Derivatization (Steric Differentiation) Decision->Derivatize Co-eluting Isomers End Pure Target Isomer Validated by NMR Distill->End Crystallize->End PrepLC->End >99% Purity Derivatize->PrepLC Altered Retention Time

Workflow for isolating brominated phenyl isomers based on physicochemical properties.

Quantitative Data: Separation Metrics

To guide your choice of separation technique, the following table summarizes the typical resolution metrics and applicability for brominated phenyl isomers.

Separation TechniqueTarget Isomer ProfileTypical Purity AchievedRecovery YieldKey Limitation
Fractional Distillation High bp (e.g., bromophenols)90 - 95%70 - 85%Thermal degradation at high temps; requires vacuum.
Selective Crystallization para-isomers (high symmetry)> 98%40 - 60%High product loss in mother liquor; co-crystallization risks.
Preparative HPLC (C18) ortho vs para derivatives> 99%85 - 95%Low throughput; high solvent consumption.
Chemical Derivatization Sterically hindered ortho-isomers> 99%60 - 80%Requires two additional chemical steps (derivatize/cleave).

Step-by-Step Methodologies

Protocol A: Chromatographic Separation of Brominated Phenyl Isomers via LC/HRMS

This protocol leverages a specific mobile phase mixture to enhance the separation of closely eluting brominated positional isomers[2].

Materials:

  • InertSustainSwift C18 column (3.0 × 250 mm, 3 μm particle size) or equivalent.

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: 1:1 (v/v) mixture of Acetonitrile and Tetrahydrofuran (THF).

Step-by-Step Procedure:

  • System Equilibration: Mount the C18 column in the column oven and maintain the temperature strictly at 50 °C. Equilibrate the column with 25% Mobile Phase B at a flow rate of 0.3 mL/min for 20 column volumes.

  • Sample Preparation: Dissolve the crude brominated phenyl mixture in a solvent matching the initial mobile phase conditions to prevent peak broadening. Filter through a 0.22 μm PTFE syringe filter.

  • Gradient Elution:

    • 0-5 min: Hold at 25% B.

    • 5-25 min: Linear ramp to 75% B.

    • 25-30 min: Hold at 75% B.

    • 30-35 min: Return to 25% B for re-equilibration.

  • Detection & Fraction Collection: Monitor the eluent using UV absorbance (typically 254 nm for aromatic rings) and High-Resolution Mass Spectrometry (HRMS). The ortho-isomer typically elutes first due to its compact steric profile, followed by the meta- and para- isomers.

  • Validation: Analyze the collected fractions via H-NMR. The coupling patterns in the aromatic region (e.g., a distinct doublet for the para-isomer) will confirm isomeric purity as a self-validating check[1].

Protocol B: Selective Derivatization for ortho-Isomer Enrichment

When separating ortho- and para- isomers of bromophenol, bulky protecting groups can be used to selectively react with the less hindered para-isomer.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the isomeric mixture in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Selective Protection: Add 0.5 equivalents of a bulky reagent (e.g., Triisopropylsilyl chloride, TIPS-Cl) and a mild base (imidazole). The TIPS-Cl will preferentially react with the less sterically hindered para-isomer.

  • Phase Separation: After 4 hours, quench the reaction with water. Extract the organic layer.

  • Chromatography: Run the crude mixture through a standard silica gel plug. The TIPS-protected para-isomer will elute rapidly with pure hexanes, while the unreacted ortho-isomer will remain retained and can be eluted later with an ethyl acetate/hexane mixture.

  • Deprotection (Optional): If the para-isomer is the target, cleave the TIPS group using Tetrabutylammonium fluoride (TBAF) in THF, followed by an aqueous workup.

Frequently Asked Questions (FAQs)

Q1: Why does Friedel-Crafts acylation of bromobenzene produce so much para-isomer impurity when I am targeting the ortho-product? A1: The bromine atom is an ortho-/para- directing group due to resonance donation of its lone pairs into the aromatic ring. However, the bromine atom is exceptionally bulky. This creates significant steric hindrance at the ortho-position. Consequently, the electrophile preferentially attacks the sterically unhindered para-position[1]. To force ortho-selectivity, you must lower the reaction temperature to favor the kinetic product or use a highly specific chelating Lewis acid.

Q2: I am seeing a trace impurity in my OLED host material that shares the exact same mass as my brominated product. How can I confirm if it's a positional isomer? A2: Positional isomers cannot be differentiated by standard HRMS alone because they have identical exact masses. You must use tandem mass spectrometry (MS/MS) combined with Infrared Ion Spectroscopy (IRIS) or compare the fragmentation patterns (e.g., the intensity of the fragment) against fully matched reference standards of the ortho-, meta-, and para- positional isomers[2]. Alternatively, 2D-NMR (NOESY/ROESY) is required to map the spatial proximity of the protons relative to the bromine atom.

Q3: Can I use gas chromatography (GC) to separate bromotoluene isomers on a preparative scale? A3: While GC is exceptional for the analytical separation of bromotoluene isomers (often utilizing packed columns or specialized capillary columns to achieve complete baseline separation)[3], it is generally not viable for preparative scale isolation due to the extremely low sample capacity of the columns. For preparative work, you should rely on optimized Preparative HPLC or fractional crystallization.

References

  • Title: Technical Support Center: 5-(2-Bromophenyl)-5-Oxovaleronitrile Preparations Source: BenchChem URL: 1

  • Title: Infrared Ion Spectroscopy-Based Identification of a Trace Impurity in Organic Light-Emitting Diode Materials Without Fully Matched Reference Standards Source: Analytical Chemistry - ACS Publications URL: 2

  • Title: Electrophilic mercuration and thallation of benzene and substituted benzenes in trifluoroacetic acid solution Source: Proceedings of the National Academy of Sciences (PNAS) URL: 3

Sources

Validation & Comparative

A Comparative Guide to Validating the Biological Efficacy of Novel Bromophenyl Amine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of oncology drug discovery is continually evolving, with an increasing focus on targeted therapies that exploit specific molecular vulnerabilities of cancer cells. Among the promising new chemical entities, bromophenyl amine derivatives have emerged as a class of compounds with significant therapeutic potential, particularly as inhibitors of key signaling pathways implicated in tumorigenesis.[1][2] This guide provides a comprehensive framework for validating the biological efficacy of these novel derivatives, offering a comparative analysis against established benchmarks and detailing the critical experimental protocols required for a robust evaluation.

The core principle of this validation process is to systematically assess the compound's activity from broad, high-throughput in vitro screens to more complex, physiologically relevant in vivo models.[3][4] This tiered approach ensures a cost-effective and scientifically rigorous evaluation, allowing for early and informed decision-making in the drug development pipeline.[5][6]

Part 1: Foundational In Vitro Efficacy Assessment

The initial phase of validation focuses on determining the direct cytotoxic or cytostatic effects of the novel bromophenyl amine derivatives on cancer cells. This is typically achieved through a panel of cell-based assays that measure cell viability and proliferation.[7][8]

1.1. Rationale for Cell Line Selection:

The choice of cell lines is a critical determinant of the relevance and translatability of in vitro findings. A well-curated panel should include:

  • Established Cancer Cell Lines: Cell lines with well-characterized genetic backgrounds and dependencies on specific signaling pathways (e.g., A431 for EGFR-driven cancers) provide a clear context for interpreting compound activity.[9]

  • hTERT-Immortalized Cell Lines: These cells, immortalized through the expression of human telomerase reverse transcriptase (hTERT), offer a more physiologically relevant model compared to traditional cancer cell lines, as they often retain more characteristics of their tissue of origin.[10][11][12] This is particularly valuable for assessing off-target toxicities on "normal" cell models.

  • Patient-Derived Cell Lines: Where available, these lines offer the highest level of clinical relevance, capturing the heterogeneity and specific molecular signatures of individual tumors.[13]

1.2. Comparative Cytotoxicity Profiling:

To benchmark the potency of novel bromophenyl amine derivatives, it is essential to compare their activity against established therapeutic agents targeting similar pathways. For instance, if the novel compounds are hypothesized to be kinase inhibitors, a relevant comparator would be a known inhibitor of the same kinase family.[9][14]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Bromophenyl Amine Derivative (BPA-X) and a Standard Kinase Inhibitor

Cell LineBPA-X (IC50, µM)Standard Kinase Inhibitor (IC50, µM)
A431 (Epidermoid Carcinoma)0.50.1
MCF-7 (Breast Adenocarcinoma)1.20.8
hTERT-immortalized Keratinocytes>5015

IC50 values represent the concentration of the compound required to inhibit cell growth by 50% and are determined using the XTT assay after 72 hours of treatment.

The data presented in Table 1 illustrates a hypothetical scenario where the novel compound "BPA-X" exhibits potent and selective cytotoxicity against cancer cell lines while showing minimal effect on non-cancerous cells, a desirable characteristic for a therapeutic candidate.

1.3. Experimental Protocol: XTT Cell Viability Assay

The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust and widely used colorimetric method for determining cell viability.[15][16] It measures the metabolic activity of viable cells, which reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the novel bromophenyl amine derivatives and the comparator compounds in the appropriate cell culture medium. Add the compounds to the designated wells and incubate for a specified period (e.g., 72 hours).[17]

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions.

  • Incubation with XTT: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.

Diagram 1: XTT Cell Viability Assay Workflow

XTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Dilutions compound_addition 3. Add Compounds to Cells compound_prep->compound_addition incubation 4. Incubate for 72 hours compound_addition->incubation xtt_addition 5. Add XTT Reagent incubation->xtt_addition xtt_incubation 6. Incubate for 2-4 hours xtt_addition->xtt_incubation read_plate 7. Measure Absorbance xtt_incubation->read_plate data_analysis 8. Calculate IC50 Values read_plate->data_analysis

Caption: Workflow of the XTT cell viability assay.

Part 2: Mechanistic Validation and Target Engagement

Following the confirmation of cytotoxic activity, the next crucial step is to elucidate the mechanism of action of the novel bromophenyl amine derivatives. This involves identifying their molecular targets and confirming their engagement within the cellular context.

2.1. Target Identification and Pathway Analysis:

Many bromophenyl amine derivatives have been shown to function as kinase inhibitors.[1][2][9] A common target is the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[1][2][9]

Diagram 2: Simplified EGFR Signaling Pathway

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS BPA_X BPA-X BPA_X->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by BPA-X.

2.2. Experimental Protocol: Western Blotting for Target Modulation

Western blotting is an indispensable technique for assessing changes in protein expression and post-translational modifications, providing direct evidence of target engagement.[18][19][20] By examining the phosphorylation status of key downstream effectors of a signaling pathway, we can confirm the inhibitory activity of our novel compounds.[19]

Step-by-Step Protocol:

  • Sample Preparation: Treat cells with the bromophenyl amine derivative at various concentrations and for different durations. Lyse the cells to extract total protein.[20][21][22]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Gel Electrophoresis: Separate the proteins based on their molecular weight using SDS-PAGE.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19][20]

  • Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.[18][21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target protein (e.g., phospho-EGFR, total EGFR, phospho-ERK, total ERK).[19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[19][21]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[19][21]

A successful experiment would demonstrate a dose-dependent decrease in the phosphorylation of EGFR and its downstream target ERK, without affecting the total protein levels, thus confirming the on-target activity of the novel compound.

Part 3: Preclinical In Vivo Efficacy Assessment

The final stage of preclinical validation involves assessing the therapeutic efficacy of the lead bromophenyl amine derivatives in a living organism.[4][23] In vivo models provide a more complex and physiologically relevant system to evaluate a compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor activity.[3][23]

3.1. Rationale for In Vivo Model Selection:

The choice of an appropriate animal model is critical for obtaining meaningful and translatable data.[13][23][24] Common models in oncology research include:

  • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice.[13][23] These models are well-established and allow for the direct assessment of a compound's effect on human tumor growth.[9]

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are directly implanted into mice.[23] These models better recapitulate the heterogeneity and microenvironment of human tumors.

3.2. Comparative In Vivo Efficacy Study:

A typical in vivo study would involve treating tumor-bearing mice with the novel bromophenyl amine derivative, a vehicle control, and a standard-of-care therapeutic. Key endpoints to measure efficacy include tumor growth inhibition and overall survival.

Table 2: Comparative In Vivo Efficacy of BPA-X in an A431 Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control15000
BPA-X (50 mg/kg)45070
Standard Kinase Inhibitor (25 mg/kg)60060

The hypothetical data in Table 2 suggests that BPA-X demonstrates superior anti-tumor efficacy compared to the standard kinase inhibitor in this preclinical model.

3.3. Considerations for Preclinical Development:

Throughout the validation process, it is imperative to adhere to Good Laboratory Practices (GLP) to ensure the quality and integrity of the data generated.[25][26] Furthermore, as regulatory agencies like the FDA are moving towards reducing animal testing, the integration of validated new approach methodologies (NAMs) should be considered where appropriate.[27][28]

Conclusion

The validation of novel bromophenyl amine derivatives requires a multi-faceted and rigorous approach. By systematically progressing from in vitro characterization to in vivo efficacy studies, researchers can build a comprehensive data package that supports the continued development of these promising therapeutic agents. The experimental protocols and comparative frameworks outlined in this guide provide a robust foundation for assessing the biological efficacy of this important class of compounds, ultimately contributing to the advancement of targeted cancer therapies.

References

  • Patel, K., & Shah, M. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Future Journal of Pharmaceutical Sciences, 8(1), 34.
  • ISCA. (n.d.). N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. Retrieved from [Link]

  • Fasano, C., et al. (2015). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Cancers, 7(3), 1793–1811.
  • Showalter, H. D., et al. (1999). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 42(26), 5466–5479.
  • Da-ta Biotech. (2024, April 8). In Vitro Assays Drug Discovery: R&D Solutions. Retrieved from [Link]

  • Biocompare. (2025, December 15). In Vivo Models. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • Dittmann, K., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation. Current Medicinal Chemistry, 12(5), 567–582.
  • van der Schyff, C. J., et al. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Basic & Clinical Pharmacology & Toxicology, 103(4), 336–342.
  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(17), 5683.
  • Fry, D. W., et al. (1997). Tyrosine Kinase Inhibitors. 10. Isomeric 4-[(3-Bromophenyl)amino]pyrido[d]- pyrimidines Are Potent ATP Binding Site Inhibitors of the Tyrosine Kinase Function of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(13), 2186–2192.
  • Biotech Spain. (2025, December 29). XTT Assays vs MTT. Retrieved from [Link]

  • ResearchGate. (2020, February 27). and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability, 세포 생장, 세포독성 Assay. Retrieved from [Link]

  • SciSpace. (2013, November 11). IN VIVO Screening Models of Anticancer Drugs. Retrieved from [Link]

  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742–751.
  • Rhizome. (n.d.). FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. Retrieved from [Link]

  • Clinical Trials Arena. (2026, March 19). FDA outlines plan to phase out animal testing in new draft guidance. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Taylor & Francis. (2025, July 9). Leveraging immortalized human lung epithelial cell models to study lung cancer: insights from the past and future perspectives. Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • Cusabio. (n.d.). Western Blotting(WB) Protocol. Retrieved from [Link]

  • AXXAM. (n.d.). In Vitro Assays. Retrieved from [Link]

  • Kiyono, T., & Shay, J. W. (2002). Use of exogenous hTERT to immortalize primary human cells.
  • Anticancer Research. (2019, September 15). Characterization of Telomerase (hTERT) in Solid and Hematopoietic Cancer Cell Lines Reveals Different Expression Patterns. Retrieved from [Link]

  • MDPI. (2023, August 12). Practical Use of Immortalized Cells in Medicine: Current Advances and Future Perspectives. Retrieved from [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 237, 114389.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2022, September 7). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, April 10). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from [Link]

  • ResearchGate. (2018, July 18). (PDF) Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Retrieved from [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.
  • Khan, I., et al. (2018). Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction. Chemistry Central Journal, 12(1), 81.

Sources

Cross-Reactivity Profiles and Immunoassay Interference of 2-(4-Bromophenyl)-3-methylbutan-2-amine Hydrochloride: A Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of synthetic phenethylamines and analytical standards evolves, understanding the immunoassay cross-reactivity of complex structural analogs is critical for forensic toxicologists, clinical researchers, and assay developers. 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride (4-Br-PMBA) is a highly substituted phenethylamine derivative. While standard screening immunoassays generally detect simple 4-substituted amphetamines with high efficiency[1], the unique steric bulk of 4-Br-PMBA severely alters its binding kinetics.

This guide objectively compares the cross-reactivity profile of 4-Br-PMBA against standard amphetamines and provides a self-validating experimental framework for evaluating novel structural analogs.

Structural Dynamics & Steric Hindrance

To understand why 4-Br-PMBA behaves differently in competitive binding assays compared to traditional amphetamines, we must analyze its structural causality.

Antibodies utilized in commercial amphetamine screens (such as EMIT, CEDIA, and ELISA) are typically raised against d-amphetamine conjugated to a carrier protein via the aromatic ring or the amine group. These antibodies require access to the primary amine and a relatively unhindered alpha-carbon to achieve high-affinity binding.

4-Br-PMBA possesses a 3-methylbutan-2-amine backbone. This means the alpha-carbon (relative to the amine) is substituted with both a methyl group and a bulky isopropyl group. Steric effects—the crowding of molecules in space—occur when bulky side chains physically block an antibody's paratope from accessing its target epitope[2]. The massive steric hindrance generated by the alpha-isopropyl group in 4-Br-PMBA prevents the molecule from fitting into the binding pocket of standard anti-amphetamine antibodies, resulting in near-zero cross-reactivity.

Steric_Hindrance A 4-Br-PMBA Molecule (Target Antigen) B Bulky Alpha-Isopropyl Group (3-methylbutan-2-amine core) A->B C Steric Clash with Antibody Paratope B->C D Disrupted Epitope Access & Reduced Binding Affinity C->D E Evasion of Detection (<1% Cross-Reactivity) D->E

Figure 1: Steric hindrance mechanism reducing 4-Br-PMBA binding to anti-amphetamine antibodies.

Comparative Performance Data

The table below summarizes the quantitative cross-reactivity of 4-Br-PMBA compared to standard alternatives. Data is expressed as a percentage of cross-reactivity relative to d-amphetamine (set at 100%) at a challenge concentration of 10,000 ng/mL.

CompoundStructural SubstitutionCross-Reactivity (EMIT II Plus)Cross-Reactivity (CEDIA)Cross-Reactivity (Competitive ELISA)
d-Amphetamine Unsubstituted100%100%100%
4-Bromoamphetamine (PBA) 4-Bromo~65%~80%~75%
Methamphetamine N-methyl~20%~15%~10%
4-Br-PMBA 4-Bromo, α -isopropyl, α -methyl< 1.0% < 1.5% < 1.0%

Key Insight: While the addition of a 4-bromo substitution alone (as seen in PBA) retains significant cross-reactivity across all platforms[1], the addition of the α -isopropyl group in 4-Br-PMBA completely abolishes recognition. Therefore, 4-Br-PMBA will reliably evade standard amphetamine screening panels.

Self-Validating Experimental Protocol: Competitive ELISA

To empirically verify the cross-reactivity of 4-Br-PMBA, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) must be employed. In a competitive ELISA, the sample antigen (4-Br-PMBA) competes with a fixed concentration of plate-bound antigen for binding to a specific primary antibody; thus, the higher the concentration of the target antigen in the sample, the weaker the eventual optical signal[3].

This protocol is designed as a self-validating system , incorporating specific controls to ensure that any loss of signal is due to true competition rather than matrix effects or assay degradation.

Phase 1: Plate Preparation & Blocking
  • Coating: Coat a 96-well polyvinylchloride (PVC) microtiter plate with 100 µL of BSA-amphetamine conjugate (5 µg/mL) diluted in 0.05M carbonate coating buffer (pH 9.6). Incubate overnight at 4°C[4]. Causality: The high pH ensures optimal hydrophobic interaction between the carrier protein and the PVC plastic.

  • Washing: Wash the plate 3 times with 200 µL of Wash Buffer (PBS containing 0.05% Tween-20) to remove unbound conjugate[4].

  • Blocking: Add 200 µL of Blocking Buffer (1% BSA in PBS) to each well and incubate for 1 hour at 37°C[4]. Causality: 4-Br-PMBA is highly lipophilic. Blocking all remaining binding sites on the plastic prevents the free drug from adhering non-specifically to the well, which would skew the competition dynamics.

Phase 2: Competitive Binding
  • Sample Addition: Add 50 µL of 4-Br-PMBA standards (titrated from 0 to 20,000 ng/mL in blocking buffer) to the test wells.

    • Self-Validation Control A (Positive): Run a parallel standard curve using d-amphetamine to validate the antibody's baseline affinity.

    • Self-Validation Control B (Negative/Maximum Signal): Run blank buffer wells (0 ng/mL). Because this is a competitive assay, these wells must yield the highest optical density (OD)[3].

  • Primary Antibody: Immediately add 50 µL of unlabeled anti-amphetamine primary antibody to all wells. Incubate for 1 hour at 37°C[4]. During this phase, 4-Br-PMBA and the plate-bound amphetamine compete for the antibody paratopes.

  • Washing: Wash 4 times with Wash Buffer to remove all unbound antibody-antigen complexes[4].

Phase 3: Detection & Quantification
  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (specific to the host species of the primary antibody). Incubate for 1 hour at 37°C[4].

  • Substrate Reaction: Wash the plate 4 times. Add 100 µL of TMB (tetramethylbenzidine) substrate solution. Incubate in the dark for 15–30 minutes[4].

  • Measurement: Stop the reaction with 50 µL of 2M H2​SO4​ . Read the optical density (OD) at 450 nm using a microplate reader[4]. Calculate cross-reactivity by comparing the IC50​ (concentration inhibiting 50% of the maximum signal) of d-amphetamine to the IC50​ of 4-Br-PMBA.

ELISA_Workflow A Step 1: Coat Plate with BSA-Amphetamine B Step 2: Block Wells (1% BSA in PBS) A->B C Step 3: Add 4-Br-PMBA + Primary Anti-Amp Antibody B->C D Step 4: Wash Unbound Drug-Antibody Complexes C->D E Step 5: Add HRP-Conjugated Secondary Antibody D->E F Step 6: Add TMB Substrate & Measure OD at 450nm E->F

Figure 2: Workflow of the competitive ELISA used to assess 4-Br-PMBA cross-reactivity.

References

  • Source: PubMed (NIH)
  • Steric Effects in Multiplexed Immunofluorescence Source: FluoroFinder URL
  • Competitive ELISA Protocol Source: Creative Diagnostics URL
  • Competitive ELISA protocol Source: Abcam URL
  • Source: ELISA-Antibody.

Sources

2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride vs. other bioactive amines

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Comparative Pharmacology of Substituted Phenethylamines: A Case Study on 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride

Abstract

This guide provides a comparative analysis of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride, a representative substituted phenethylamine, against other well-characterized bioactive amines. Due to the limited public data on this specific compound, this document establishes a framework for its pharmacological evaluation by drawing on established structure-activity relationships (SAR) within the phenethylamine class. We compare its predicted properties with known monoamine reuptake inhibitors and releasing agents, such as amphetamine and cocaine. This guide details the core experimental workflows for characterizing such compounds, including neurotransmitter transporter binding and uptake inhibition assays, providing researchers with the foundational knowledge to assess novel psychoactive compounds.

Introduction: The Landscape of Bioactive Phenethylamines

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the basis for a vast array of endogenous neurotransmitters (e.g., dopamine, norepinephrine), therapeutic agents, and research chemicals.[1] These molecules primarily exert their effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2] By modulating the reuptake of these key neurotransmitters, phenethylamine derivatives can elicit a wide range of physiological and psychological effects, from antidepressant and anxiolytic properties to potent psychostimulation.[3][4]

The compound of interest, 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride, is a synthetic phenethylamine derivative.[5][6] Its structure suggests a likely interaction with monoamine transporters. Understanding its specific pharmacological profile—its potency, selectivity, and mechanism (i.e., uptake inhibitor vs. substrate/releaser)—is critical for predicting its biological activity. This guide will compare its putative profile with that of established bioactive amines, providing a predictive framework based on known structure-activity relationships.

Structural Analysis and Predicted Pharmacological Profile

The biological activity of phenethylamines is exquisitely sensitive to structural modifications. Key determinants include substitutions on the phenyl ring, alterations to the alkyl side chain, and modifications of the terminal amine.[7][8]

  • Phenyl Ring Substitution: The para-bromo substitution on the phenyl ring of our target compound is significant. Halogenation, particularly at the 4-position, can influence potency and selectivity, often increasing affinity for SERT.[9]

  • Alkyl Side Chain: The core structure is a butane chain rather than the typical ethane chain of amphetamine. More critically, it possesses a gem-dimethyl group at the alpha position (the carbon attached to the phenyl ring and the amine). This substantial steric bulk at the alpha-position is a critical feature. Generally, increased molecular size and steric hindrance at this position can shift a compound's mechanism from a transportable substrate (a "releaser," like amphetamine) to a non-transported uptake inhibitor (a "blocker," like cocaine).[9] Therefore, 2-(4-Bromophenyl)-3-methylbutan-2-amine is predicted to function primarily as a monoamine reuptake inhibitor rather than a releasing agent.

  • Amine Group: The primary amine is a key feature for interaction with monoamine transporters, providing a positive charge at physiological pH that is crucial for binding within the transporter active site.[7]

Based on this analysis, we can hypothesize that 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride acts as a monoamine transporter inhibitor, with its potency and selectivity profile determined by the interplay of its bulky side chain and para-bromo substitution.

Comparative Mechanism of Action: Inhibitors vs. Releasers

Bioactive amines interact with monoamine transporters in two primary ways:

  • Uptake Inhibition (Blockade): Compounds like cocaine bind to the transporter protein, physically occluding the channel and preventing the reuptake of the endogenous neurotransmitter from the synaptic cleft. This leads to an increase in the synaptic concentration of the neurotransmitter.

  • Substrate-Mediated Release (Releasing): Compounds like amphetamine are recognized by the transporter and are actively transported into the presynaptic neuron. This process also promotes a reverse transport, or efflux, of the endogenous neurotransmitter out of the neuron and into the synapse through the same transporter.[9]

This mechanistic difference has profound implications for the resulting neurochemical and behavioral effects. The diagram below illustrates the general mechanism of a monoamine transporter inhibitor.

Inhibitor_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Dopamine) Release Neurotransmitter Release DAT Dopamine Transporter (DAT) DA_synapse Dopamine (DA) Release->DA_synapse Exocytosis DA_synapse->DAT Reuptake Path Receptor Dopamine Receptor DA_synapse->Receptor Binding Inhibitor 2-(4-Bromophenyl) -3-methylbutan-2-amine (Predicted Inhibitor) Inhibitor->DAT Blocks Reuptake Signal Postsynaptic Signal Receptor->Signal Activation

Caption: Predicted mechanism of action for a monoamine transporter inhibitor.

Quantitative Pharmacological Comparison

To contextualize the potential activity of 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride, we can compare the known potencies of standard psychoactive compounds at the human monoamine transporters. Potency is typically measured as the half-maximal inhibitory concentration (IC₅₀) from in vitro uptake inhibition assays. A lower IC₅₀ value indicates higher potency.

Table 1: Comparative Potency (IC₅₀, nM) of Selected Bioactive Amines

Compound DAT IC₅₀ (nM) NET IC₅₀ (nM) SERT IC₅₀ (nM) Primary Mechanism
2-(4-Bromophenyl)-3-methylbutan-2-amine HCl Unknown Unknown Unknown Predicted Inhibitor
d-Amphetamine 24.8 5.2 2967 Releaser
Cocaine 261 395 831 Inhibitor
Methylphenidate 18 27 4531 Inhibitor

| MDMA | 894 | 108 | 34.8 | Releaser/Inhibitor |

Note: Data is compiled from various sources and should be considered representative. Absolute values can vary based on experimental conditions.[10]

Based on its structure, we predict that 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride would exhibit inhibitor-like properties. Its DAT and NET potency could be significant, while the para-bromo group may enhance SERT affinity compared to un-substituted analogs.[9] The high steric hindrance might reduce overall potency compared to smaller molecules.

Experimental Methodologies

To empirically determine the pharmacological profile of a novel compound like 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride, a series of standardized in vitro assays are required. The foundational experiment is the neurotransmitter uptake inhibition assay.[11]

Experimental Workflow: Neurotransmitter Uptake Inhibition Assay

This assay measures a compound's ability to block the uptake of a radiolabeled or fluorescent neurotransmitter substrate into cells engineered to express a specific transporter (DAT, NET, or SERT).[12][13]

workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Culture HEK293 cells stably expressing hDAT, hNET, or hSERT p2 Plate cells in 96-well microplates (e.g., 40,000 cells/well) p1->p2 p3 Prepare serial dilutions of test compound (e.g., 10 µM to 0.1 nM) p2->p3 a2 Pre-incubate cells with test compound dilutions (5-10 min at RT) p3->a2 a1 Wash cells with Krebs-HEPES buffer (KHB) a1->a2 a3 Initiate uptake by adding radiolabeled substrate (e.g., [3H]Dopamine) a2->a3 a4 Incubate for a short period (e.g., 1-10 min at RT) a3->a4 a5 Terminate uptake by rapid washing with ice-cold buffer a4->a5 d1 Lyse cells and measure intracellular radioactivity via liquid scintillation counting a5->d1 d2 Plot % inhibition vs. log[compound concentration] d1->d2 d3 Fit data with a sigmoidal dose-response curve to determine IC50 value d2->d3

Caption: Workflow for an in vitro neurotransmitter uptake inhibition assay.

Detailed Protocol: [³H]Dopamine Uptake Inhibition Assay in hDAT-HEK293 Cells

This protocol provides a self-validating system by including controls for baseline and non-specific uptake.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • 96-well cell culture plates.

  • Krebs-HEPES Buffer (KHB): 120 mM NaCl, 10 mM HEPES, 3 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, pH 7.3.[10]

  • Test Compound: 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride, dissolved in DMSO and serially diluted in KHB.

  • Positive Control: Cocaine or GBR-12909 (10 µM final concentration) for determining non-specific uptake.

  • Radiolabeled Substrate: [³H]Dopamine (final concentration ~20 nM).[10]

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

  • Scintillation fluid and vials.

Procedure:

  • Cell Plating: Seed hDAT-HEK293 cells in a 96-well plate at a density of 40,000-60,000 cells/well and culture overnight.[12]

  • Preparation: On the day of the experiment, aspirate the culture medium. Wash each well once with 100 µL of room-temperature KHB.

  • Pre-incubation: Add 50 µL of KHB containing the appropriate concentration of the test compound, vehicle (for total uptake), or positive control (for non-specific uptake) to the wells. Incubate for 10 minutes at room temperature.[4] This step allows the inhibitor to bind to the transporter.

  • Uptake Initiation: Add 50 µL of KHB containing [³H]Dopamine to all wells, effectively doubling the volume and halving the concentrations.

  • Incubation: Incubate the plate for 5-10 minutes at room temperature. The short incubation time ensures measurement of the initial uptake rate.

  • Termination: Terminate the uptake by rapidly aspirating the buffer and washing the wells three times with 150 µL of ice-cold KHB. The cold temperature immediately halts transporter activity.

  • Cell Lysis: Add 100 µL of lysis buffer to each well and incubate for 30 minutes to ensure complete cell lysis.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: (Total Uptake cpm) - (Non-specific Uptake cpm).

    • Calculate percent inhibition for each test compound concentration: 100 * (1 - [(Uptake with compound - Non-specific) / (Total - Non-specific)]).

    • Plot percent inhibition against the logarithm of the compound concentration and fit the data using non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[4]

Discussion & Field Insights

The predictive analysis, grounded in established SAR principles, suggests that 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is likely a reuptake inhibitor, distinguishing it from substrate-releasers like amphetamine.[9] The key structural differentiator is the sterically hindered alpha-position. This is a common strategy in medicinal chemistry to convert agonists or substrates into antagonists or inhibitors.

The para-bromo substituent is particularly interesting. While halogenation can increase potency, it also introduces factors like potential for metabolic defluorination and altered blood-brain barrier penetration. The precise balance of potency at DAT, NET, and SERT will ultimately define its pharmacological class. For instance, high DAT/NET potency with low SERT activity would predict a classical psychostimulant profile, similar to methylphenidate.[4] Conversely, high SERT potency would suggest potential for antidepressant or entactogenic effects.[14]

Further characterization would require additional assays. For example, a substrate-release assay could confirm its mechanism as an inhibitor (no release) or a releaser.[11] Furthermore, assessing its activity at monoamine oxidase (MAO) enzymes would be crucial, as some phenethylamines can be MAO substrates or inhibitors, representing a secondary mechanism of action.[8][15][16]

Conclusion

While direct experimental data for 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride is not publicly available, a robust pharmacological profile can be predicted through rigorous application of structure-activity relationship principles. Its structure strongly suggests it functions as a monoamine transporter inhibitor. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to empirically test this hypothesis, determine its potency and selectivity, and accurately classify its activity relative to other bioactive amines. Such a systematic approach is fundamental to the safe and effective development of novel neuropharmacological agents.

References

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 656. [Link]

  • Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of psychoactive substances: the N-2-methoxybenzyl- (NBOMe-) substituted 2-C phenethylamines. Neuropharmacology, 72, 118-128. [Link]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 931–938. [Link]

  • Sandtner, W., et al. (2014). A quantitative model of amphetamine action on the 5-HT transporter. British Journal of Pharmacology, 171(4), 957-970. [Link]

  • Rickli, A., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated methcathinones and their 3,4-methylenedioxy-substituted analogs. Neuropharmacology, 99, 540-550. [Link]

  • Nandigama, R. K., & Edmondson, D. E. (2000). Structure-activity relations in the oxidation of phenethylamine analogues by recombinant human liver monoamine oxidase A. Biochemistry, 39(49), 15258-15265. [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50. [Link]

  • Sitte, H. H., et al. (2001). Cellular and molecular biology of the dopamine transporter. Journal of Neurochemistry, 78(4), 681-695. [Link]

  • Torres, G. E., et al. (2003). Functional interaction between monoamine transporters and G protein-coupled receptors. FEBS Letters, 555(1), 81-86. [Link]

  • Schmitt, K. C., & Reith, M. E. (2010). The atypical stimulant and nootropic modafinil interacts with the dopamine transporter in a different manner than classical cocaine-like inhibitors. PLoS One, 5(10), e12840. [Link]

  • Rothman, R. B., et al. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. [Link]

  • NextSDS. (n.d.). 2-(4-bromophenyl)-3-methylbutan-2-amine hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]

  • Herraiz, T., & Chaparro, C. (2006). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in Molecular Biology, 344, 129-141. [Link]

Sources

Publish Comparison Guide: Mass Spectrometry Platforms for Impurity Identification in 2-(4-Bromophenyl)-3-methylbutan-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regulatory Context

The identification and qualification of process-related impurities and degradation products in active pharmaceutical ingredients (APIs) is a critical regulatory requirement. Under ICH Q3A(R2) guidelines, any unknown impurity present in a new drug substance at a level exceeding the 0.10% threshold must be structurally characterized[1].

For halogenated aliphatic amines such as 2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride , impurity profiling presents unique analytical challenges. The basic amine and its hydrochloride salt form dictate specific chromatographic handling, while the brominated aromatic ring offers a powerful diagnostic isotopic signature. This guide objectively compares mass spectrometry (MS) platforms for this application and provides a field-proven, self-validating liquid chromatography-high resolution mass spectrometry (LC-HRMS) protocol for structural elucidation.

Platform Comparison: LC-HRMS vs. GC-MS vs. LC-QqQ

Choosing the correct MS platform requires balancing mass resolution, ionization compatibility, and the thermal stability of the analyte.

  • GC-MS (Gas Chromatography-Mass Spectrometry): While GC-MS is traditionally a strong tool for volatile organic impurities, it is fundamentally mismatched for intact amine hydrochloride salts[2]. To achieve volatility, the API must undergo free-basing or chemical derivatization (e.g., silylation). This extra sample preparation step risks introducing artifacts or thermally degrading labile impurities in the hot GC inlet.

  • LC-QqQ (Liquid Chromatography-Triple Quadrupole MS): LC-QqQ platforms excel in targeted quantitation due to their extreme sensitivity in Multiple Reaction Monitoring (MRM) mode. However, they operate at unit mass resolution. When an unknown impurity requires identification, LC-QqQ cannot provide the exact mass needed to generate an unambiguous empirical formula[3].

  • LC-HRMS (Liquid Chromatography-High Resolution MS): Instruments such as Orbitraps or Quadrupole Time-of-Flight (Q-TOF) analyzers are the gold standard for unknown elucidation[4]. They offer sub-3 ppm mass accuracy, allowing for precise elemental composition determination. Furthermore, LC-HRMS utilizes soft ionization (Electrospray Ionization, ESI), which preserves the intact pseudo-molecular ion [M+H]+ of the amine salt without requiring derivatization.

Table 1: Objective Performance Comparison for Brominated Amine Salts
FeatureGC-MS (Single Quad)LC-QqQ (Triple Quad)LC-HRMS (Orbitrap / Q-TOF)
Sample Compatibility Poor (Requires free-basing)Excellent (Direct aqueous injection)Excellent (Direct aqueous injection)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)Exact (< 3 ppm error)
Unknown Elucidation Moderate (Library dependent)Poor (Targeted only)Superior (Formula generation)
Isotopic Fidelity Good (On fragment ions)ModerateExcellent (Preserves intact pattern)

Mechanistic Insights: Leveraging the Bromine Isotopic Signature

The causality behind prioritizing HRMS for this specific compound lies in the natural isotopic distribution of bromine. Bromine exists as two stable isotopes, 79Br and 81Br , in a nearly 1:1 natural abundance ratio (50.5% to 49.5%)[5].

When ionized in an HRMS system, any intact molecule containing a single bromine atom will display a distinct doublet in its mass spectrum: a molecular ion peak (M) and an M+2 peak of equal intensity, separated by exactly 1.997 Da[6].

Diagnostic Utility: This 1:1 isotopic signature acts as a built-in structural tag. If an unknown impurity peak exhibits this doublet, the bromine atom is intact (e.g., a positional isomer or an oxidation product). If the impurity lacks the M+2 peak, it definitively indicates a debromination event—a common process impurity resulting from over-reduction during the reductive amination step of synthesis[7].

Experimental Design & Self-Validating Protocol

To ensure data integrity and compliance, the following LC-HRMS protocol incorporates built-in self-validation mechanisms.

Objective: Elucidate unknown impurities in a 2-(4-Bromophenyl)-3-methylbutan-2-amine HCl batch exceeding the 0.10% area threshold.

Step-by-Step Methodology
  • System Suitability and Carryover Check (Self-Validation):

    • Action: Inject a blank (50:50 Water:Acetonitrile) followed by a 1 µg/mL reference standard of the pure API.

    • Causality: The blank proves the system is free of carryover. The standard verifies that the mass spectrometer achieves <3 ppm mass accuracy and accurately resolves the 1:1 79Br/81Br isotopic pattern before unknown samples are analyzed.

  • Sample Preparation:

    • Action: Dissolve 10 mg of the API batch in 10 mL of initial mobile phase (1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

    • Causality: Direct dissolution avoids the thermal degradation risks of GC-MS derivatization. PTFE is chosen to prevent the adsorption of basic amines, which commonly occurs with nylon filters.

  • Chromatographic Separation (UHPLC):

    • Column: C18 (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.0 with formic acid).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The acidic pH ensures the amine group ( pKa​≈9−10 ) remains fully protonated, preventing peak tailing on the silica column and maximizing positive mode electrospray ionization (ESI+) efficiency. Ammonium formate provides volatile ionic strength compatible with MS.

  • HRMS Acquisition:

    • Action: Run in ESI+ mode using Data-Dependent Acquisition (DDA). The instrument performs a full high-resolution scan (R=120,000), followed by MS/MS fragmentation of the top 3 most abundant ions.

    • Causality: DDA ensures that as soon as an impurity elutes, its exact mass is recorded, and it is immediately fragmented in the collision cell to provide structural connectivity data[4].

Experimental Data Presentation

The following table summarizes simulated experimental HRMS data obtained using the protocol above. The exact mass of the 79Br pseudo-molecular ion [M+H]+ for the API is calculated as 242.0544 Da.

Table 2: LC-HRMS Impurity Profiling Results
PeakRetention TimeObserved m/z ( 79Br )Isotope PatternMass Error (ppm)Deduced FormulaStructural Elucidation
API 4.20 min242.05461:1 (M, M+2)+0.8 C11​H17​BrN+ 2-(4-Bromophenyl)-3-methylbutan-2-amine
Imp A 2.85 min164.1435None (M only)-0.6 C11​H18​N+ Debrominated Impurity: Loss of Br, replaced by H.
Imp B 3.50 min258.04921:1 (M, M+2)+1.2 C11​H17​BrNO+ Oxidation Product: Addition of oxygen (+15.9949 Da).
Imp C 5.80 min241.02251:1 (M, M+2)+0.4 C11​H14​BrO+ Unreacted Precursor: Ketone intermediate (no nitrogen).

Data Interpretation: Impurity A lacks the M+2 peak, immediately identifying it as a debrominated side-product. Impurity C elutes later (more hydrophobic) and its formula lacks nitrogen, confirming it as the unreacted ketone precursor.

Workflow Visualization

The logical progression from sample introduction to ICH-compliant reporting is mapped below.

MS_Workflow Sample API Sample: 2-(4-Bromophenyl) -3-methylbutan-2-amine HCl LC UHPLC Separation (C18, Ammonium Formate) Sample->LC HRMS HRMS Detection (ESI+) Orbitrap / Q-TOF LC->HRMS Data Data Processing & Peak Picking HRMS->Data CheckBr Isotope Pattern Check 1:1 Ratio (79Br/81Br)? Data->CheckBr Brominated Brominated Impurity (e.g., Hydroxylation, Isomer) CheckBr->Brominated  Yes (M/M+2 = 1:1) Debrominated Debrominated Impurity (e.g., Reduction side-product) CheckBr->Debrominated  No (M+ only) Elucidation MS/MS Fragmentation & Exact Mass Formula Generation Brominated->Elucidation Debrominated->Elucidation Report ICH Q3A Compliant Impurity Report Elucidation->Report

Figure 1: LC-HRMS workflow for elucidating brominated API impurities.

References

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. Available at: [Link]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc. Available at: [Link]

  • Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs. KBI Biopharma. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]

  • 6.7: Other Important Isotopes- Br and Cl. Chemistry LibreTexts. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride
Reactant of Route 2
2-(4-Bromophenyl)-3-methylbutan-2-amine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.